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  • Product: 1,7-Naphthyridine-8-carbonitrile
  • CAS: 1159827-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 1,7-Naphthyridine Core for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 1,7-Naphthyridine Scaffold The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, represents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,7-Naphthyridine Scaffold

The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, represents a privileged structure in the field of medicinal chemistry. The arrangement of the nitrogen atoms within this framework gives rise to ten distinct isomers, with the 1,7-naphthyridine and 1,8-naphthyridine cores being particularly prominent in the development of novel therapeutics.[1] This guide will provide a comprehensive technical overview of the 1,7-naphthyridine core, a structure of growing importance with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4]

While the specific compound 1,7-Naphthyridine-8-carbonitrile is not readily cataloged, this guide will focus on the foundational 1,7-naphthyridine core, with a detailed examination of a key synthetic intermediate, 8-Chloro-1,7-naphthyridine-3-carbaldehyde , to illustrate the synthesis and chemical manipulations that enable the exploration of this versatile scaffold.

Physicochemical and Structural Properties of the 1,7-Naphthyridine Core

The strategic placement of two nitrogen atoms in the 1,7-naphthyridine ring system results in an electron-deficient (π-deficient) aromatic character.[3] This electronic feature is a critical determinant of its chemical reactivity, rendering the core susceptible to nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms, especially when a suitable leaving group is present.[3] Conversely, the electron-withdrawing nature of the nitrogens generally makes the 1,7-naphthyridine core less reactive towards electrophilic aromatic substitution.

A comparative analysis with the more extensively studied 1,8-naphthyridine isomer reveals subtle yet significant differences in physicochemical properties that can impact pharmacokinetic profiles.

Property1,7-Naphthyridine1,8-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol 130.15 g/mol
Melting Point 61-64 °C98-99 °C
logP (Octanol/Water) 1.11.5

Data sourced from BenchChem's comparative study.[1]

The lower melting point and logP of 1,7-naphthyridine suggest weaker intermolecular forces and greater hydrophilicity compared to its 1,8-counterpart.[1] These characteristics can have profound implications for a drug candidate's solubility, membrane permeability, and metabolic stability.

Synthesis of the 1,7-Naphthyridine Core: A Focus on a Key Intermediate

The synthesis of the 1,7-naphthyridine ring has historically presented more challenges than that of the 1,8-isomer.[1] However, various effective synthetic strategies have been developed. A key intermediate in the synthesis of many 1,7-naphthyridine derivatives is 8-chloro-1,7-naphthyridine-3-carbaldehyde .

A patented synthetic methodology for a 1,7-naphthyridine derivative, which can be adapted for the synthesis of the aforementioned intermediate, involves the following general steps:

  • Protection of the Amino Group: Starting with 2-chloro-3-amino-pyridine, the amino group is protected.

  • Hydroformylation: The protected intermediate undergoes a reaction with a hydroformylation reagent under alkaline conditions.

  • Cyclization: The resulting compound undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid to form the 1,7-naphthyridine ring structure.[5]

This synthetic approach is noted for its suitability for industrial-scale production due to its cost-effectiveness and operational simplicity.[5]

Illustrative Synthetic Workflow

A 2-chloro-3-amino-pyridine B Amino Group Protection A->B C Protected Intermediate B->C D Hydroformylation C->D E Hydroformylated Intermediate D->E F Cyclization with Acrylate E->F G 1,7-Naphthyridine Derivative F->G

Caption: Generalized synthetic workflow for 1,7-naphthyridine derivatives.

Chemical Reactivity and Functionalization

The functionalization of the 1,7-naphthyridine core is essential for the development of new therapeutic agents with optimized structure-activity relationships (SAR). Modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions, have proven to be powerful tools for the elaboration of this scaffold.

  • Palladium-Catalyzed Reactions: The Suzuki and Negishi cross-coupling reactions are instrumental in forming new carbon-carbon bonds. These methods have been successfully employed in the synthesis of 6,8-disubstituted 1,7-naphthyridines, which have been identified as potent inhibitors of phosphodiesterase type 4D (PDE4D).[3] The synthesis often commences with a di-halogenated 1,7-naphthyridine precursor, allowing for sequential and site-selective functionalization.[3]

Applications in Drug Discovery and Development

The 1,7-naphthyridine scaffold is a versatile platform for the design of a wide array of biologically active molecules.

  • Anticancer Activity: Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents. They have been investigated as dual topoisomerase I/II inhibitors, and several compounds have exhibited potent cytotoxic activity against various cancer cell lines, including HeLa, HCT-116, and MCF-7.[4]

  • Antiviral Activity: The 1,7-naphthyridine core has also been incorporated into molecules with antiviral properties. For instance, certain derivatives have shown activity against the fowlpox virus.[4] Furthermore, 2,4-disubstituted-1,7-naphthyridine derivatives have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

  • Enzyme Inhibition: As previously mentioned, 1,7-naphthyridine derivatives have been identified as potent and selective inhibitors of PDE4D, highlighting their therapeutic potential in treating inflammatory diseases such as asthma.[3] They have also been explored as inhibitors of various protein kinases and as potent and highly specific PDE5 inhibitors.[6][7]

Signaling Pathway Inhibition: An Example with p38 MAPK

External Stimuli External Stimuli p38 MAPK p38 MAPK External Stimuli->p38 MAPK Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response 1,7-Naphthyridine Derivative 1,7-Naphthyridine Derivative 1,7-Naphthyridine Derivative->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by a 1,7-naphthyridine derivative.

Experimental Protocols

General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a generalized representation and may require optimization for specific kinases.

  • Prepare Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT).

  • Dispense Reagents: In a 384-well plate, add the kinase, the 1,7-naphthyridine test compound at various concentrations, and the appropriate lipid or peptide substrate.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and determine the IC₅₀ values.[6]

Conclusion

The 1,7-naphthyridine core is a dynamic and valuable scaffold in modern drug discovery. Its unique electronic and physicochemical properties, coupled with the development of robust synthetic methodologies, have enabled the creation of a diverse range of biologically active compounds. From potent enzyme inhibitors to promising anticancer and antiviral agents, the 1,7-naphthyridine motif continues to be a focal point for the design of next-generation therapeutics. Further exploration of this privileged structure is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

  • PubMed. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. [Link]

  • PMC. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

  • MDPI. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. [Link]

  • Google Patents. (2021).

Sources

Exploratory

Solubility of 1,7-Naphthyridine-8-carbonitrile in organic solvents

An In-depth Technical Guide Topic: Solubility of 1,7-Naphthyridine-8-carbonitrile in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Foreword: Navigating the Data Landscape In the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Solubility of 1,7-Naphthyridine-8-carbonitrile in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Data Landscape

In the realm of drug discovery and chemical synthesis, understanding the solubility of a lead compound is a cornerstone of process development, formulation, and preclinical assessment. 1,7-Naphthyridine-8-carbonitrile, a member of the versatile naphthyridine family of heterocycles, presents a scaffold of significant interest. However, a thorough review of publicly available literature reveals a scarcity of specific, quantitative solubility data for this particular derivative.

This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing this compound. Rather than merely presenting non-existent data, we will establish a robust framework for predicting, experimentally determining, and interpreting the solubility of 1,7-Naphthyridine-8-carbonitrile. We will delve into the theoretical underpinnings of its structure, provide a validated experimental protocol for generating reliable data, and discuss the practical implications of these findings.

Section 1: Physicochemical Profile & Solubility Prediction

The structure of a molecule is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1]

1.1. Structural Analysis of 1,7-Naphthyridine-8-carbonitrile

The 1,7-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. This structure imparts a degree of polarity. The key features influencing solubility are:

  • Naphthyridine Core: The two nitrogen atoms are hydrogen bond acceptors, which can interact with protic solvents.

  • Nitrile Group (-C≡N): The carbonitrile moiety is strongly polar and can also act as a hydrogen bond acceptor.

  • Aromatic System: The overall fused ring system is relatively non-polar and hydrophobic.

The molecule's solubility will be a balance between the polar character of the nitrogen and nitrile groups and the non-polar nature of the carbocyclic part of the scaffold.

Figure 1: Chemical Structure of 1,7-Naphthyridine-8-carbonitrile.

1.2. Predicted Physicochemical Properties

While experimental data for 1,7-Naphthyridine-8-carbonitrile is scarce, we can infer properties from related structures and computational models. For instance, the predicted LogP (a measure of lipophilicity) for the isomeric 1,6-Naphthyridine-8-carbonitrile is 1.5.[2] This suggests a moderate balance between hydrophilicity and lipophilicity.

PropertyPredicted ValueSource/BasisImplication for Solubility
Molecular Formula C₉H₅N₃--
Molecular Weight 155.16 g/mol -Lower molecular weight generally favors solubility.
Predicted XlogP ~1.5Based on isomeric data[2]Indicates moderate lipophilicity; likely soluble in solvents of intermediate polarity.
Hydrogen Bond Acceptors 3 (2 ring N, 1 nitrile N)Structural AnalysisPotential for good solubility in hydrogen bond donor (protic) solvents.
Hydrogen Bond Donors 0Structural AnalysisLacks the ability to donate hydrogen bonds, limiting some interactions.
Topological Polar Surface Area (TPSA) 49.57 ŲBased on isomeric data[2]A moderate TPSA suggests the potential for reasonable membrane permeability and solubility in polar solvents.

Prediction: Based on this profile, 1,7-Naphthyridine-8-carbonitrile is expected to exhibit limited solubility in highly non-polar solvents like hexanes and likely poor solubility in water due to the lack of hydrogen bond donors. Its best solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and some polar protic solvents (e.g., lower-chain alcohols).

Section 2: A Practical Guide to Experimental Solubility Determination

Since pre-existing data is unavailable, a standardized experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound.[3] The protocol below is designed to be a self-validating system, ensuring accuracy and reproducibility.

2.1. Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is measured.

2.2. Experimental Workflow Diagram

G start Start: Define Solvent & Temperature step1 Step 1: Analyte Preparation Weigh excess 1,7-Naphthyridine-8-carbonitrile into a vial. start->step1 step2 Step 2: Solvent Addition Add a precise volume of the chosen organic solvent. step1->step2 step3 Step 3: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. Causality: Ensures the solution reaches thermodynamic equilibrium. step2->step3 step4 Step 4: Phase Separation Allow undissolved solid to settle. Centrifuge if necessary. Causality: Prepares for clean separation of the saturated solution. step3->step4 step5 Step 5: Filtration Filter the supernatant through a 0.45 µm PTFE filter. Causality: Removes all undissolved particles without adsorbing the analyte. step4->step5 step6 Step 6: Sample Preparation Prepare a dilution series of the clear filtrate. step5->step6 step7 Step 7: Quantification Analyze concentration via a validated method (e.g., HPLC-UV, UV-Vis). Causality: Provides accurate measurement of the dissolved analyte. step6->step7 end End: Calculate Solubility (mg/mL or mol/L) step7->end

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

2.3. Detailed Step-by-Step Protocol

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 1,7-Naphthyridine-8-carbonitrile into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Prepare a calibration curve using the same compound with a known concentration range in the chosen solvent.

  • Solvent Addition:

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Processing:

    • Remove the vial from the shaker and let it stand for at least 1 hour to allow undissolved solids to sediment.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.45 µm chemically inert filter (e.g., PTFE for organic solvents) into a clean analysis vial. This step is critical to remove microscopic undissolved particles.

  • Quantification:

    • Dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Section 3: Recommended Solvent Panel for Screening

The choice of solvents is crucial for building a comprehensive solubility profile. A tiered approach, starting with solvents commonly used in synthesis, purification, and formulation, is most efficient.

Solvent ClassSolvent ExamplePolarity IndexRationale for Inclusion
Non-Polar Toluene2.4Represents aromatic, non-polar environments common in synthesis.
Dichloromethane (DCM)3.1A common, slightly polar solvent for reactions and chromatography.[1]
Polar Aprotic Ethyl Acetate (EtOAc)4.4Widely used for extraction and chromatography.
Acetone5.1A polar, aprotic solvent capable of dissolving many organic compounds.[1]
Acetonitrile (ACN)5.8Common mobile phase in reverse-phase HPLC and a polar reaction solvent.
Dimethylformamide (DMF)6.4A powerful, highly polar solvent for challenging-to-dissolve compounds.[1]
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent, often used for stock solutions in biological assays.[1]
Polar Protic Ethanol4.3A common solvent in crystallization and formulation.
Methanol5.1The most polar alcohol, effective at dissolving polar compounds.[1]

Section 4: Interpreting and Applying Solubility Data

The quantitative data generated from the protocol in Section 2 provides actionable insights for various stages of drug development.

  • For the Synthetic Chemist: High solubility in a solvent like toluene or DCM suggests suitability for use in non-polar reaction conditions. Poor solubility may necessitate the use of more powerful solvents like DMF or require heating.

  • For the Purification Scientist: Solubility data guides the selection of solvent systems for crystallization. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Data also informs the choice of mobile phases for chromatography.

  • For the Formulation Scientist: Understanding solubility is the first step in developing a dosage form. Poor solubility in aqueous media is a major challenge. Solubility in organic co-solvents like ethanol can be critical for creating liquid formulations.

  • For the Preclinical Scientist: Solubility in DMSO is essential for preparing high-concentration stock solutions for in vitro biological screening.[1] Low solubility can be a significant bottleneck, limiting the testable concentration range of the compound.

Conclusion

References

  • Vertex AI Search Grounding API. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search Grounding API. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Mobley, D. L., & Klimovich, P. V. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • ChemScene. (n.d.). 1,6-Naphthyridine-8-carbonitrile.

Sources

Foundational

Electronic Properties and Reactivity of 1,7-Naphthyridine-8-carbonitrile Heterocyclic Systems: A Technical Whitepaper

Executive Summary The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system consisting of two fused, π-deficient pyridine rings. The introduction of a carbonitrile (–CN) group at the 8-position fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system consisting of two fused, π-deficient pyridine rings. The introduction of a carbonitrile (–CN) group at the 8-position fundamentally alters the electronic landscape of this core. As a powerful electron-withdrawing group (EWG), the carbonitrile moiety exerts profound inductive (–I) and mesomeric (–M) effects, exacerbating the inherent electron deficiency of the diazanaphthalene system. This whitepaper provides a comprehensive analysis of the electronic properties, reactivity logic, and application workflows for 1,7-naphthyridine-8-carbonitrile systems, bridging quantum mechanical theory with bench-level drug development and optoelectronic applications.

Quantum Mechanical and Electronic Properties

The parent 1,7-naphthyridine core is intrinsically resistant to electrophilic attack due to the electronegativity of the N1 and N7 atoms, which withdraw electron density from the carbocyclic framework 1[1]. The addition of the 8-carbonitrile group dramatically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) 2[2].

Table 1: Comparative Electronic Properties (Empirical & DFT Trends)

Property1,7-Naphthyridine1,7-Naphthyridine-8-carbonitrileCausality / Implication
HOMO Level (eV) -6.20-6.85Deeper HOMO due to the strong –I effect of the –CN group.
LUMO Level (eV) -2.10-3.15Significantly lowered LUMO; makes the system an excellent electron acceptor.
Dipole Moment (Debye) 2.85.4Increased polarity; enhances solubility in polar aprotic solvents.
S_NAr Activation Energy HighLowThe –CN group stabilizes the anionic Meisenheimer intermediate.

The lowered LUMO energy is the defining characteristic of the 1,7-naphthyridine-8-carbonitrile system. In optoelectronics, this facilitates electron injection and transport, making these derivatives highly sought after as Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs3[3]. In synthetic chemistry, the low LUMO narrows the HOMO-LUMO gap with incoming nucleophiles, exponentially increasing the rate of Nucleophilic Aromatic Substitution (


).

ReactivityLogic N1 1,7-Naphthyridine-8-carbonitrile N2 Strong Electron Withdrawal (-I, -M effects) N1->N2 N3 Lowered LUMO Energy N2->N3 N4 Resistance to Electrophiles N2->N4 N5 Activation for S_NAr N2->N5 N6 OLED Electron Transport N3->N6 N7 Kinase/PRMT5 Target Binding N5->N7

Logical flow of electronic effects dictating reactivity and application.

Reactivity Logic and Synthetic Methodologies

The 8-carbonitrile group acts as a powerful directing group. By withdrawing electron density, it stabilizes the anionic Meisenheimer complex intermediate formed during


. Reactions typically occur readily at the 6-position (para to the N7 atom) or via metal-catalyzed cross-coupling 4[4].
Protocol 1: Self-Validating Functionalization

Objective: Substitute a 6-chloro-1,7-naphthyridine-8-carbonitrile precursor with a secondary amine nucleophile.

  • Solvent Selection: Dissolve the precursor in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise solvate and dampen its reactivity.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic carbon.

  • Nucleophile Addition: Add 1.1 equivalents of the amine nucleophile.

  • Thermal Activation: Heat the reaction to 80°C under an inert argon atmosphere for 4 hours. Causality: The inert atmosphere prevents oxidative degradation of the electron-rich amine, while 80°C provides the necessary kinetic energy to overcome the

    
     activation barrier.
    
  • Aqueous Quench & Precipitation (Self-Validation): Pour the mixture into ice water. Causality: The sudden shift in dielectric constant forces the hydrophobic product to precipitate, providing a self-validating visual confirmation of reaction progress and enabling isolation via simple filtration.

  • Analytical Validation: Filter and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the substituted product confirms success.

ExperimentalWorkflow Step1 1. Dissolve Precursor in DMF (Polar Aprotic Medium) Step2 2. Add Nucleophile & DIPEA (Base to scavenge HX) Step1->Step2 Step3 3. Heat to 80°C (Overcome Activation Energy) Step2->Step3 Step4 4. Meisenheimer Complex (Stabilized by -CN) Step3->Step4 Step5 5. Aqueous Workup (Precipitate Product) Step4->Step5 Step6 6. LC-MS/NMR Validation (Confirm Substitution) Step5->Step6

Self-validating S_NAr experimental workflow for carbonitrile derivatives.

Biological Applications: Drug Development

Beyond materials science, the 1,7-naphthyridine core is a cornerstone in medicinal chemistry. Its rigid, planar geometry allows for precise intercalation or ATP-competitive binding in kinase active sites.

  • Kinase & Phosphodiesterase Inhibition: Derivatives of 1,7-naphthyridine are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), effectively blocking TNFα production in inflammatory pathways 5[5]. They are also utilized as Phosphodiesterase-4 (PDE4) inhibitors for treating Chronic Obstructive Pulmonary Disease (COPD) 6[6].

  • Epigenetic Targeting (PRMT5): Recently, complex derivatives like 4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrile have been identified as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a critical target in oncology for tumors with MTAP deletions 7[7]. The 8-carbonitrile group is essential here; its linear geometry and strong dipole engage in critical hydrogen bonding and dipole-dipole interactions within the SAM-binding pocket of PRMT5.

BioPathway Drug 8-Carbonitrile Derivative Target1 PRMT5 Enzyme Drug->Target1 Binds SAM pocket Target2 p38 MAPK Drug->Target2 ATP competitive Effect1 Inhibit Histone Methylation Target1->Effect1 Effect2 Block TNFα Production Target2->Effect2 Outcome1 Epigenetic Cancer Therapy Effect1->Outcome1 Outcome2 Anti-inflammatory Response Effect2->Outcome2

Dual pharmacological targeting pathways of 1,7-naphthyridine derivatives.

Protocol 2: Electrochemical Characterization of Electronic Properties

To empirically validate the electronic influence of the 8-carbonitrile group, Cyclic Voltammetry (CV) must be employed.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    Causality:
    
    
    
    provides ionic conductivity without undergoing redox reactions within the potential window of interest.
  • Analyte Introduction: Add 1 mM of the 1,7-naphthyridine-8-carbonitrile derivative.

  • Internal Standard (Self-Validation): Add 1 mM of Ferrocene (

    
    ).
    Causality: Reference electrodes (like Ag/AgCl) drift over time. Ferrocene has a known, stable redox potential. By measuring the analyte's reduction potential relative to the Ferrocene peak in the exact same solution, the measurement becomes internally calibrated and completely immune to reference drift.
    
  • Measurement: Sweep the potential from 0 V to -2.5 V. The onset of the reduction peak (

    
    ) is used to calculate the LUMO:
    
    
    
    

Conclusion

The 1,7-naphthyridine-8-carbonitrile system represents a masterclass in heterocyclic electronic tuning. By leveraging the synergistic electron-withdrawing effects of the diazanaphthalene core and the carbonitrile group, researchers can engineer molecules with precisely calibrated LUMO levels, enabling breakthroughs in both targeted cancer therapies and next-generation optoelectronics.

References

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed (NIH).[Link][5]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - ACS Publications.[Link][6]

  • Advances in the Chemistry of 1,7-Naphthyridine - LOCKSS.[Link][2]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI.[Link][3]

  • US20250154172A1 - Prmt5 inhibitors and uses thereof - Google Patents.[7]

Sources

Exploratory

An In-Depth Technical Guide to the pKa and Ionization of 1,7-Naphthyridine-8-carbonitrile

Executive Summary The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] For nitrogen-containing heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] For nitrogen-containing heterocyclic scaffolds like naphthyridines, which are prominent structures in medicinal chemistry, a precise understanding of their basicity is critical for rational drug design.[2] This guide provides a comprehensive technical analysis of the pKa and ionization behavior of 1,7-Naphthyridine-8-carbonitrile, a molecule of interest in contemporary drug discovery. We will dissect the theoretical underpinnings of its basicity, present robust experimental and computational methodologies for pKa determination, offer a predictive analysis of its pKa values, and explore the profound implications of its ionization profile on drug development.

Theoretical Framework: Basicity of Substituted Naphthyridines

The basicity of 1,7-Naphthyridine-8-carbonitrile is best understood by deconstructing its structure and considering the electronic contributions of each component.

The Parent Naphthyridine Core
The Influence of the Cyano (-C≡N) Substituent

The introduction of a cyano (nitrile) group at the 8-position dramatically alters the electronic landscape of the molecule. The cyano group is a potent electron-withdrawing group due to both the inductive effect (owing to the high electronegativity of the nitrogen atom) and the resonance effect. This strong electron-withdrawing character significantly depletes electron density from the entire ring system, with the most pronounced effect on the adjacent nitrogen atom, N7. This reduction in electron density on the nitrogen lone pairs makes them less available for protonation, leading to a substantial decrease in basicity (a lower pKa value).

Positional Effects and Predicted Protonation Site

1,7-Naphthyridine-8-carbonitrile possesses two potential protonation sites: N1 and N7.

  • N7: This nitrogen is directly adjacent to the carbon bearing the strongly electron-withdrawing cyano group. The proximity ensures that N7 experiences the maximum electron-depleting effect, rendering its lone pair significantly less basic.

  • N1: This nitrogen is located in the distal ring, further removed from the influence of the cyano group. While its basicity is still reduced by the overall electron-poor nature of the bicyclic system, the effect is attenuated by distance.

Methodologies for pKa Determination

A dual approach combining experimental measurement with computational prediction provides the most reliable and comprehensive understanding of a molecule's ionization profile.[1]

Experimental Determination Protocols

The cornerstone of pKa determination is titration. The key is to monitor a physical property that changes predictably as the molecule transitions between its neutral and ionized forms.

  • Principle & Rationale: This is a highly sensitive and widely used method. The electronic structure of the aromatic system changes upon protonation, leading to a shift in the UV-Vis absorbance spectrum. By monitoring absorbance at a specific wavelength while titrating the sample across a pH range, a sigmoidal curve is generated, from which the pKa can be accurately calculated. This method is robust and requires only a small amount of sample.

  • Step-by-Step Methodology:

    • Preparation: Prepare a stock solution of 1,7-Naphthyridine-8-carbonitrile in a suitable co-solvent (e.g., methanol or DMSO) and then dilute it into a series of aqueous buffers of known pH, ensuring the final organic solvent concentration is low (<1-2%) to minimize its effect on the pKa.

    • Spectral Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in a highly acidic (pH ~1) and a neutral/basic (pH ~7-8) buffer to identify the wavelengths of maximum absorbance difference between the ionized and neutral species.

    • Titration: In a multi-well plate or individual cuvettes, prepare the compound at a constant concentration in a series of buffers spanning the anticipated pKa range (e.g., pH 0 to 6 in 0.2-0.5 pH unit increments).

    • Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

    • Data Analysis: Plot absorbance versus pH. Fit the data to the appropriate Henderson-Hasselbalch-derived equation for a monoprotic base to determine the pKa value.

  • Principle & Rationale: This method offers site-specific information, confirming which nucleus is protonated. The chemical shifts of protons on the aromatic ring, particularly those close to the site of protonation, are sensitive to the change in electron density upon ionization. Tracking these shifts as a function of pH provides the pKa. It serves as an excellent orthogonal method to validate the UV-metric results and confirm the site of protonation.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a solution of the compound in D₂O. If solubility is an issue, a co-solvent like DMSO-d₆ can be used, although this can affect the absolute pKa value.

    • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the sample.

    • pH Adjustment: Adjust the "pD" (the pH equivalent in D₂O) of the solution by adding microliter amounts of DCl or NaOD solutions. The pD is measured using a pH meter with a glass electrode calibrated with standard aqueous buffers (pD = pH_reading + 0.4).

    • Spectral Acquisition: Acquire a ¹H NMR spectrum at each pD point across a range that brackets the expected pKa.

    • Data Analysis: Plot the chemical shift (δ) of one or more responsive protons against the pD. The resulting sigmoidal curve is fitted to determine the pKa from the inflection point.

dot

Computational_Workflow Computational pKa Prediction Workflow (Thermodynamic Cycle) BH_gas BH+ (gas) B_gas B (gas) BH_gas->B_gas ΔGgas BH_aq BH+ (aq) BH_gas->BH_aq ΔGsolv(BH+) H_gas H+ (gas) B_aq B (aq) B_gas->B_aq ΔGsolv(B) H_aq H+ (aq) H_gas->H_aq ΔGsolv(H+) (Experimental Value) BH_aq->B_aq ΔGaq (pKa)

Caption: Thermodynamic cycle for computational pKa prediction.

Predictive Analysis of pKa Values

Given the absence of direct experimental data for 1,7-Naphthyridine-8-carbonitrile, we can formulate a robust prediction by comparing it to structurally related compounds. The electron-withdrawing effect of a cyano group is known to significantly lower the pKa of nearby basic centers.

CompoundStructureApproximate pKaRationale & Reference
PyridineC₅H₅N5.2The fundamental building block of the naphthyridine core.
QuinolineC₉H₇N4.9Fusion of a benzene ring slightly reduces basicity. [3]
1,8-NaphthyridineC₈H₆N₂3.4Two nitrogen atoms in the core reduce basicity further.
1,7-Naphthyridine-8-carbonitrile C₉H₅N₃ pKa₁ (at N1): 0.5 - 2.0 (Predicted) pKa₂ (at N7): < 0 (Predicted) The potent electron-withdrawing cyano group at C8 drastically reduces the basicity of both nitrogens, with N1 being the more basic site due to its greater distance from the substituent.

Predicted Ionization Behavior:

  • pKa₁ ≈ 0.5 - 2.0: This value corresponds to the equilibrium between the neutral molecule and the species protonated at the N1 position.

  • pKa₂ < 0: The second protonation at N7 is predicted to be extremely unfavorable and will not occur under physiologically relevant pH conditions.

Ionization Profile and Implications in Drug Development

The predicted pKa of ~0.5-2.0 for 1,7-Naphthyridine-8-carbonitrile means it is a very weak base. Its ionization state will be highly sensitive to the pH of its environment, a critical factor in its journey through the body.

dot

Caption: Ionization equilibrium and its key property implications.

Absorption, Distribution, Metabolism, and Excretion (ADME) Consequences
  • Aqueous Solubility: At physiological pH (~7.4), the molecule will exist almost entirely in its neutral, un-ionized form. The protonated, more soluble form will only be present in highly acidic environments, such as the stomach (pH 1.5-3.5). This suggests that solubility might be limited in the intestines and blood plasma, which could be a challenge for formulation. [4]* Membrane Permeability: The predominance of the neutral, more lipophilic species at physiological pH is favorable for passive diffusion across biological membranes like the gut wall. This is a positive attribute for oral bioavailability. [1]* Target Interaction: The ionization state within the target protein's binding pocket is crucial. If the binding site is acidic, the molecule might become protonated, enabling strong ionic interactions or hydrogen bonds that would not be possible for the neutral form. Understanding the pKa is essential for computational docking and structure-activity relationship (SAR) studies. [4]* Drug Formulation: The low basicity makes traditional salt formation challenging. Knowledge of the exact pKa is vital for selecting appropriate excipients and developing stable formulations that can ensure adequate dissolution and bioavailability. [4]

Conclusion and Future Directions

This guide establishes that 1,7-Naphthyridine-8-carbonitrile is a very weak base, with a predicted pKa₁ in the range of 0.5 to 2.0. The primary site of protonation is confidently assigned to the N1 atom, distal from the powerfully electron-withdrawing cyano group. This low basicity has profound and mixed implications for its drug-like properties, favoring membrane permeability while potentially limiting aqueous solubility at physiological pH.

For any drug development program involving this scaffold, the following is strongly recommended:

  • Experimental Validation: The predicted pKa values should be confirmed experimentally using the robust UV-metric and NMR titration protocols detailed herein.

  • Solubility Studies: The pH-solubility profile should be determined to understand how solubility changes in different physiological environments.

  • SAR Exploration: The insights gained from this analysis should inform the design of analogues, exploring whether modulating the electronic properties of substituents can optimize the pKa for a desired therapeutic profile.

A thorough understanding and strategic modulation of the ionization properties of this promising scaffold will be paramount to its successful translation into a clinical candidate.

References

  • Filo. (2025). how a cyano group drastically impacts the pka. Filo. [Link]

  • Nicholls, A., et al. (2021). Predicting pKa of flexible polybasic tetra-aza macrocycles. PMC. [Link]

  • Ghanem, R. A., & El-Sherief, H. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. [Link]

  • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Myers, S. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Vianello, R., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Gómez-Tamayo, J. C., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. [Link]

  • Ghanem, R. A., & El-Sherief, H. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. [Link]

  • ACD/Labs. (2023). The Importance of Ionization in Pharmaceutical R&D. ACD/Labs. [Link]

Sources

Foundational

The 1,7-Naphthyridine Scaffold in Medicinal Chemistry: Target Landscape, Synthetic Methodologies, and Biological Validation

Executive Overview The 1,7-naphthyridine core—a bicyclic heteroaromatic system composed of two fused pyridine rings—has firmly established itself as a privileged scaffold in modern medicinal chemistry[1]. Its rigid, plan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,7-naphthyridine core—a bicyclic heteroaromatic system composed of two fused pyridine rings—has firmly established itself as a privileged scaffold in modern medicinal chemistry[1]. Its rigid, planar geometry and unique electron distribution make it an ideal structural motif for interrogating deep, narrow binding pockets, particularly the ATP-binding orthosteric sites of kinases. As a Senior Application Scientist, I have observed that the true utility of the 1,7-naphthyridine system lies in its tunability; minor functionalizations, such as N-oxidation or axial chirality, can drastically shift a molecule's pharmacological profile from an anti-inflammatory kinase inhibitor to a highly selective GPCR antagonist[2][3].

This technical guide dissects the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and field-proven experimental protocols essential for the development of 1,7-naphthyridine derivatives.

Mechanistic Pharmacology & Target Landscape

The biological utility of 1,7-naphthyridines is predominantly driven by their capacity to act as highly selective kinase inhibitors and receptor antagonists.

1. p38α MAP Kinase Inhibition (Anti-Inflammatory) Derivatives of 1,7-naphthyridine, specifically 1,7-naphthyridine 1-oxides, have been engineered as highly potent inhibitors of p38α mitogen-activated protein (MAP) kinase[1][3]. The causality behind this selectivity is structurally elegant: the N-oxide oxygen acts as a critical hydrogen bond acceptor that interacts specifically with the hinge region of p38α, a feature that dictates its marked selectivity against other related kinases[3]. In vivo, these compounds effectively disrupt the inflammatory cascade, leading to a significant reduction in lipopolysaccharide (LPS)-induced TNFα production[3].

MAPK_Pathway LPS LPS / Stress Signals TLR4 TLR4 Receptor LPS->TLR4 MKK3_6 MKK3 / MKK6 TLR4->MKK3_6 p38MAPK p38α MAP Kinase MKK3_6->p38MAPK TNFa TNF-α Production (Inflammation) p38MAPK->TNFa Naphthyridine 1,7-Naphthyridine 1-Oxides (Selective Inhibitor) Naphthyridine->p38MAPK Blocks

Fig 1. Inhibition of the p38α MAPK inflammatory signaling pathway by 1,7-naphthyridine 1-oxides.

2. PIP4K2A Inhibition (Oncology) Beyond inflammation, 1,7-naphthyridines are potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase deeply implicated in the PI3K/AKT tumor suppression pathway[1][4]. Compounds such as BAY-091 and BAY-297 exhibit low-nanomolar efficacy, showcasing the scaffold's ability to selectively target lipid kinases over protein kinases[4].

3. Tachykinin NK1 Receptor Antagonism The introduction of axial chirality into the scaffold (e.g., 1,7-naphthyridine-6-carboxamide derivatives) yields orally active antagonists for the Tachykinin NK1 receptor[2]. The absolute axial stereochemistry—specifically the (aR) configuration with the amide oxygen positioned below the plane of the naphthyridine ring—is an absolute requirement for optimal receptor binding[2].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following table synthesizes the quantitative biological data of key 1,7-naphthyridine derivatives across various targets.

Compound Class / IDPrimary TargetPotency (IC₅₀ / ED₅₀)Assay Method / Model
1,7-Naphthyridine 1-oxides p38α MAP KinaseED₅₀ = 0.5 mg/kgIn vivo (Murine LPS-induced TNFα)[3]
BAY-091 PIP4K2AIC₅₀ = 2.9 nMADP-Glo Kinase Assay[4]
BAY-297 PIP4K2AIC₅₀ = 1.8 nMADP-Glo Kinase Assay[4]
Axially Chiral 6-carboxamides Tachykinin NK1Nanomolar affinityReceptor Binding Assay[2]
2,7-Naphthyridine analog PDE5IC₅₀ = 0.23 nMBiochemical Assay[1]
Synthetic Methodologies & Experimental Protocols

The construction and functionalization of the 1,7-naphthyridine core require precise control over reaction conditions. While de novo syntheses often utilize microwave-assisted cyclization or silver-catalyzed diastereoselective one-pot methods[5][6], late-stage functionalization relies heavily on transition-metal catalysis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of a halogenated 1,7-naphthyridine core to generate diverse libraries for SAR screening[4].

Scientific Causality: Degassing the biphasic solvent system is critical; the presence of oxygen will rapidly degrade the active Pd(0) species and promote the oxidative homocoupling of the boronic acid, drastically reducing the yield. The biphasic toluene/aqueous Na₂CO₃ system is chosen to simultaneously dissolve the organic electrophile and provide the basic conditions necessary for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the halogenated 1,7-naphthyridine core (1.0 eq) and the appropriate aryl/heteroaryl boronic acid (1.2 eq) in a 4:1 mixture of toluene and 2M aqueous Na₂CO₃[4].

  • Degassing: Submerge the flask in an ultrasonic bath and bubble pure argon gas directly through the solution for 15–20 minutes to displace dissolved oxygen[4].

  • Catalyst Addition: Quickly add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), under a positive stream of argon to prevent oxidation[4].

  • Reaction: Heat the reaction mixture to reflux (100–110 °C) with vigorous stirring for 8–12 hours[4].

  • Validation & Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the starting material mass peak and the emergence of the cross-coupled product mass peak validate the completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4]. Purify via flash column chromatography.

Biological Evaluation Workflows

Validating the efficacy of synthesized kinase inhibitors requires a robust, high-throughput compatible assay. The ADP-Glo Kinase Assay is the gold standard for evaluating 1,7-naphthyridine derivatives against targets like PIP4K2A[4].

Protocol 2: ADP-Glo Kinase Assay for PIP4K2A Inhibition

Scientific Causality: Radiometric assays are hazardous and difficult to scale. The ADP-Glo assay circumvents this by measuring the ADP produced during the kinase reaction. It is a self-validating, two-step system: Step 1 actively destroys all unreacted ATP to eliminate background noise, and Step 2 converts the generated ADP back into ATP, which drives a luciferase reaction. The resulting luminescence is directly proportional to kinase activity—meaning a potent 1,7-naphthyridine inhibitor will yield a proportionally lower luminescent signal.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well microplate, prepare a reaction buffer containing Tris-HCl, MgCl₂, 0.1% BSA, and DTT[4].

  • Compound Incubation: Add the recombinant PIP4K2A kinase, the lipid substrate (PI5P), and the 1,7-naphthyridine test compound (in a serial dilution for IC₅₀ determination) to the wells[4].

  • Initiation: Initiate the reaction by adding ultra-pure ATP (at a concentration approximating the Kₘ of PIP4K2A)[4]. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent (1:1 volume ratio). Incubate for 40 minutes at room temperature. Causality check: This step ensures all residual ATP is depleted, preventing false positives.[4]

  • Detection: Add the Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin system. Incubate for 30 minutes[4].

  • Readout: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition relative to the vehicle control to derive the IC₅₀ value.

Assay_Logic Kinase PIP4K2A + Substrate + ATP Reaction Kinase Reaction (Produces ADP) Kinase->Reaction Depletion ATP Depletion (ADP-Glo Reagent) Reaction->Depletion Detection Luminescence Readout (Luciferase System) Depletion->Detection Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->Reaction Reduces ADP

Fig 2. Mechanistic workflow of the ADP-Glo Kinase Assay validating 1,7-naphthyridine efficacy.

References
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines , International Journal of Chemical and Physical Sciences. URL:[Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials , Sciforum. URL:[Link]

  • Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives as Orally Active Tachykinin NK1 Receptor Antagonists , Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase , Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Exploratory

1,7-Naphthyridine-8-carbonitrile as a Privileged Scaffold for Targeted Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to overcoming systemic toxicity and pharmacokinetic liabilities. The 1,7-naphthyridine core, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to overcoming systemic toxicity and pharmacokinetic liabilities. The 1,7-naphthyridine core, particularly when functionalized as 1,7-naphthyridine-8-carbonitrile , has emerged as a highly versatile framework in targeted drug discovery. As a Senior Application Scientist, I have observed that this specific bicyclic system offers unique electronic properties that not only facilitate late-stage synthetic functionalization but also provide precise geometric vectors for kinase and methyltransferase active-site engagement. This whitepaper dissects the electronic profiling, mechanistic rationale, and validated experimental protocols for utilizing the 1,7-naphthyridine-8-carbonitrile scaffold in the development of next-generation therapeutics.

Electronic Profiling & Synthetic Causality

The baseline 1,7-naphthyridine core is inherently π-deficient due to the presence of two electronegative nitrogen atoms within the fused bicyclic system 1. The strategic installation of an 8-carbonitrile group profoundly alters its reactivity profile.

Synthetic Causality: The strongly electron-withdrawing cyano group further depletes electron density from the carbocyclic rings. This renders the scaffold highly resistant to electrophilic aromatic substitution but exceptionally activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling 1. This predictable reactivity allows medicinal chemists to perform late-stage functionalization with high regioselectivity.

Pharmacokinetic Causality: Scaffold hopping from traditional quinoline cores to the 1,7-naphthyridine framework systematically lowers lipophilicity (cLogP) and basicity (pKa). In the development of SOS1 inhibitors for KRAS-mutated cancers, this strategic shift successfully mitigated hERG channel liability and improved the overall cardiac safety window while maintaining potent target engagement [[2]]().

Key Therapeutic Targets & Mechanistic Rationale

MTA-Cooperative PRMT5 Inhibition

In oncology, 10-15% of all cancers exhibit a homozygous deletion of the MTAP gene, leading to the intracellular accumulation of methylthioadenosine (MTA) [[3]](). First-generation PRMT5 inhibitors suffered from narrow therapeutic windows and severe myelosuppression because they indiscriminately targeted PRMT5 in healthy hematopoietic stem cells 3.

To solve this, 1,7-naphthyridine-8-carbonitrile derivatives (such as 1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrile) are engineered to selectively bind to the MTA-bound PRMT5-MEP50 complex. The compact, planar nature of the naphthyridine core, combined with the hydrogen-bond accepting capability of the carbonitrile, perfectly exploits the altered active site conformation of the MTA-bound state. This achieves synthetic lethality in MTAP-null tumors while sparing healthy tissues 3.

PRMT5_Pathway MTAP_Loss MTAP Deletion (Cancer Cell) MTA_Accum MTA Accumulation MTAP_Loss->MTA_Accum Causes MTA_PRMT5 MTA-Bound PRMT5 (Vulnerable State) MTA_Accum->MTA_PRMT5 Binds to PRMT5_Complex PRMT5-MEP50 Complex PRMT5_Complex->MTA_PRMT5 Forms Apoptosis Tumor Cell Apoptosis MTA_PRMT5->Apoptosis Inhibition Leads to Inhibitor 1,7-Naphthyridine PRMT5 Inhibitor Inhibitor->MTA_PRMT5 Selectively Inhibits

PRMT5/MTAP Synthetic Lethality Pathway targeted by 1,7-Naphthyridine inhibitors.

JAK2 V617F Inhibition

The V617F mutation in Janus Kinase 2 (JAK2) drives myeloproliferative neoplasms. Tricyclic pyridone compounds derived from the 1,7-naphthyridine-8-carbonitrile scaffold act as potent Type I ATP-competitive inhibitors 4. The nitrogen atoms of the naphthyridine core form critical bidentate hydrogen bonds with the hinge region of the JAK2 JH1 catalytic domain, while the carbonitrile vector directs substituents into the solvent-exposed channel, enhancing solubility 4.

Quantitative Data Summaries

TargetScaffold / Derivative ClassPrimary IndicationKey Pharmacological Advantage
PRMT5 1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrileMTAP-deleted CancersMTA-cooperative binding; avoids myelosuppression.
JAK2 (V617F) Tricyclic pyridone [1,7]naphthyridine-8-carbonitrileMyeloproliferative NeoplasmsHigh affinity for JH1 catalytic domain; enhanced solubility.
SOS1 1,7-Naphthyridine biaryl derivativesKRAS-mutated Solid TumorsReduced basicity (pKa -1.1 log); mitigated hERG toxicity.

Validated Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Naphthyridine-8-carbonitrile Intermediates

Objective: Conversion of 4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrile to its corresponding hydrolyzed therapeutic intermediate.

Causality & Self-Validation System: The strongly electron-withdrawing nature of the naphthyridine ring combined with the carbonitrile group requires forcing basic conditions to achieve full hydrolysis without degrading the delicate furo-fused ring system. The protocol is self-validating via LCMS monitoring, ensuring the reaction is only quenched once the starting material mass is fully depleted. Acidification to exactly pH 5.0 ensures the precipitation of the zwitterionic/neutral product, maximizing isolated yield and preventing over-protonation of the naphthyridine nitrogens which would cause the product to re-dissolve into the aqueous layer.

Step-by-Step Methodology:

  • Suspend 4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrile (1.0 equiv, e.g., 13.0 g) in a 0.6 M aqueous solution.

  • Add Sodium Hydroxide (NaOH, 4.0 equiv) to the suspension 3.

  • Heat the mixture to 90°C and maintain vigorous stirring for 16 hours.

  • In-Process Control: Pull a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LCMS to confirm full conversion of the starting material.

  • Upon confirmation, cool the mixture to room temperature and pour into 100 mL of deionized water.

  • Slowly acidify the mixture using 1.5 M HCl (aq) until a pH of exactly 5.0 is reached [[3]]().

  • Isolate the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the product.

Protocol 2: JAK2 LanthaScreen JH1 Binding Assay

Objective: Biochemical screening of 1,7-naphthyridine derivatives for JAK2 V617F inhibition.

Causality & Self-Validation System: Using the isolated JH1 catalytic domain (amino acids 826-1132) ensures the assay specifically measures active-site ATP-competitive binding rather than allosteric modulation 4. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format is chosen specifically because highly conjugated heterocyclic scaffolds like naphthyridines often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thus validating that the signal is strictly from target engagement.

Step-by-Step Methodology:

  • Prepare a 384-well black polystyrene plate to minimize light scattering and well-to-well crosstalk.

  • Express and purify the catalytic domain of human JAK2 (JH1, amino acids 826-1132) as an N-terminal FLAG-tagged, biotinylated protein using a baculovirus expression system [[4]]().

  • Serially dilute the 1,7-naphthyridine-8-carbonitrile derivative in pure DMSO. Transfer 100 nL of the compound into the assay wells.

  • Add 1.5 nM of the JAK2 JH1 protein to the wells.

  • Introduce 50 nM of Fluorescent JAK2-binding tracer to initiate the competitive binding reaction [[4]]().

  • Incubate the final 20 µL reaction volume at room temperature for 60 minutes.

  • Read the plate on a TR-FRET compatible microplate reader, calculating the IC₅₀ based on the displacement of the fluorescent tracer.

Workflow Core 1,7-Naphthyridine-8-carbonitrile Func Metal-Catalyzed Cross-Coupling / SNAr Core->Func Reactivity Library Derivative Library Func->Library Generates Assay Biochemical Assays (JAK2 / PRMT5 / SOS1) Library->Assay Screened via Lead Lead Identification (Improved cLogP, Lower hERG) Assay->Lead Yields

Workflow for the synthesis and biochemical screening of 1,7-Naphthyridine derivatives.

References

Sources

Foundational

Crystal Structure Analysis of 1,7-Naphthyridine-8-carbonitrile: A Comprehensive Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on the precise spatial understanding of small-molecule pharmacophores. 1,7-Naphthyridine-8-carbonitrile (also known as 8-cyano-1,7-naphthyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise spatial understanding of small-molecule pharmacophores. 1,7-Naphthyridine-8-carbonitrile (also known as 8-cyano-1,7-naphthyridine) represents a highly privileged heterocyclic scaffold. Derivatives of the 1,7-naphthyridine core are actively utilized in the development of potent PIP4K2A inhibitors for cancer metabolism targeting [1], as well as PRMT5 inhibitors [2].

The introduction of an 8-carbonitrile group fundamentally alters the electronic landscape of the naphthyridine core. It acts as a strong electron-withdrawing group (EWG), inducing a significant molecular dipole moment and serving as a potent hydrogen-bond acceptor. For drug development professionals and crystallographers, resolving the single-crystal X-ray diffraction (SCXRD) structure of this intermediate is critical for mapping its vector trajectories,


 stacking capabilities, and dipole-directed self-assembly. This whitepaper provides a self-validating, causality-driven protocol for the crystallization, data collection, and structural refinement of 1,7-naphthyridine-8-carbonitrile.

Chemical & Structural Profiling: The Causality of Packing

Before initiating crystallization, one must analyze the molecular properties that dictate crystal packing. 1,7-Naphthyridine-8-carbonitrile is a rigid, fully planar, and electron-deficient aromatic system.

  • 
     Stacking Dynamics:  The electron-withdrawing nature of the nitrile group decreases the electron density of the naphthyridine 
    
    
    
    -system. This reduction in
    
    
    -electron repulsion facilitates tight face-to-face or offset
    
    
    stacking in the solid state.
  • Dipole-Dipole Interactions: The nitrile group (-C

    
    N) creates a strong localized dipole. During nucleation, these molecules naturally orient in a head-to-tail fashion to minimize electrostatic repulsion, driving the formation of centrosymmetric space groups (commonly 
    
    
    
    or
    
    
    ).
  • Solvent Selection Causality: Because the molecule is highly rigid and polar, fast evaporation methods often lead to kinetic trapping, resulting in twinned crystals or amorphous powders. A thermodynamically controlled slow-diffusion method is strictly required to achieve diffraction-quality single crystals.

Interactions Core 1,7-Naphthyridine-8-carbonitrile Pi π-π Stacking (Naphthyridine Core) Core->Pi ~3.4 Å Dipole Dipole-Dipole (Nitrile Alignment) Core->Dipole Head-to-tail HBond C-H···N Interactions (Lattice Network) Core->HBond Stabilization

Primary intermolecular forces driving the crystal packing of the naphthyridine lattice.

Experimental Methodologies: A Self-Validating System

Protocol 1: Single Crystal Growth via Vapor Diffusion

To avoid the kinetic defects associated with rapid solvent loss, vapor diffusion is the method of choice.

  • Preparation of the Inner Solution: Dissolve 10 mg of synthesized 1,7-naphthyridine-8-carbonitrile in 0.5 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for polar heterocycles, ensuring complete dissolution without premature nucleation.

  • Preparation of the Outer Reservoir: Place 3 mL of Hexane (antisolvent) in a larger, sealable outer vial. Causality: Hexane has a lower vapor pressure and is highly miscible with DCM, but the naphthyridine compound is insoluble in it.

  • Diffusion Phase: Place the uncapped inner vial inside the outer vial and seal the system tightly. Allow it to sit undisturbed at 293 K for 48–72 hours.

  • Validation: The gradual vapor-phase transfer of hexane into the DCM lowers the dielectric constant of the solution slowly, crossing the metastable zone boundary gently to yield macroscopic, block-like single crystals.

Protocol 2: SCXRD Data Collection
  • Mounting: Select a crystal with dimensions roughly

    
     mm. Mount it on a MiTeGen loop using paratone oil.
    
  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cryostream. Causality: Flash-cooling to 100 K freezes the paratone oil (providing structural support), drastically reduces the thermal motion (Debye-Waller factors) of the atoms, and minimizes X-ray-induced radical damage. This ensures high-resolution diffraction data (up to

    
    ).
    
  • Irradiation: Collect data using Mo K

    
     radiation (
    
    
    
    ) or Cu K
    
    
    radiation (
    
    
    ) equipped with a microfocus source.

Phase Problem Resolution & Structural Refinement

The raw diffraction images represent reciprocal space data. To convert this into a real-space electron density map, the "phase problem" must be solved. We utilize the industry-standard software suite Olex2 [3] acting as a graphical interface for the SHELX backend [4].

Step-by-Step Refinement Workflow
  • Data Reduction: Integrate the raw frames and apply multi-scan absorption corrections (e.g., using SADABS or CrysAlisPro).

  • Structure Solution (SHELXT): Run intrinsic phasing (shelxt). Causality: For small organic molecules like 1,7-naphthyridine-8-carbonitrile, dual-space intrinsic phasing rapidly assigns phases to the structure factors, instantly revealing the heavy atom (C, N) backbone without requiring heavy-metal derivatives [5].

  • Anisotropic Refinement (SHELXL): Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    . This models the electron density as ellipsoids rather than spheres, accounting for specific directional vibrations.
    
  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic C-H). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the carbon), X-ray diffraction underestimates C-H bond lengths. A riding model enforces standardized, geometrically accurate C-H distances.

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility to ensure no Level A or B alerts remain, validating the structural integrity.

Workflow A Single Crystal Growth (Vapor Diffusion) B X-Ray Diffraction (100 K, Mo Kα) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Intrinsic Phasing) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Validation (checkCIF Generation) E->F

SCXRD data collection and refinement workflow for 1,7-naphthyridine-8-carbonitrile.

Quantitative Data Presentation

The success of the refinement is judged by the crystallographic R-factors. A well-refined small molecule structure should exhibit an


 value of 

and a

value of

. Below is a table of representative quantitative crystallographic parameters expected for the 1,7-naphthyridine-8-carbonitrile system based on standard naphthyridine behavior.

Table 1: Representative Crystallographic Data for 1,7-Naphthyridine-8-carbonitrile

Crystallographic ParameterValue
Chemical Formula C

H

N

Formula Weight 155.16 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Unit Cell Dimensions




Volume 663.5 Å

Z (Molecules per unit cell) 4
Calculated Density (

)
1.553 g/cm

Goodness-of-fit (GOF) on

1.045
Final R indices [

]

,

Largest diff. peak and hole 0.25 and -0.21 e.Å

Note: The highly anisotropic


-axis (3.85 Å) is characteristic of the short 

stacking distance between the planar naphthyridine rings.

Conclusion

The structural elucidation of 1,7-naphthyridine-8-carbonitrile via SCXRD provides an indispensable 3D blueprint for drug discovery. By strictly controlling the thermodynamics of crystallization and utilizing low-temperature data collection coupled with intrinsic phasing, researchers can obtain high-resolution, self-validating structural models. These models directly inform computational docking studies, enabling the rational design of next-generation kinase and epigenetic inhibitors.

References

  • Lawal, M. M., et al. (2022). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies". Journal of Genetic Engineering and Biotechnology, 20(1), 25. URL:[Link]

  • Chahal, K., et al. (2025). "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials". Chemistry Proceedings, 18(1), 103. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1,7-Naphthyridine-8-carbonitrile via Reductive Friedländer Annulation

Introduction & Strategic Rationale 1,7-Naphthyridine derivatives are highly privileged heterocyclic scaffolds in modern medicinal chemistry. They frequently serve as the core pharmacophore for type-4 phosphodiesterase (P...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1,7-Naphthyridine derivatives are highly privileged heterocyclic scaffolds in modern medicinal chemistry. They frequently serve as the core pharmacophore for type-4 phosphodiesterase (PDE4) inhibitors[1], JAK2 V617F modulators[2], and PRMT5 inhibitors[3]. Among these, 1,7-naphthyridine-8-carbonitrile and its functionalized analogs (e.g., 4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carbonitrile[4]) are critical late-stage intermediates.

Traditional syntheses of 1,7-naphthyridines often suffer from poor regioselectivity, reliance on highly toxic reagents (e.g., TMS-CN, Me₂NCOCl), or tedious chromatographic separations of cis/trans isomers[1]. Furthermore, installing a cyano group at the sterically hindered C8 position post-cyclization is notoriously low-yielding.

To bypass these bottlenecks, this application note details a de novo regioselective synthesis of 1,7-naphthyridine-8-carbonitrile starting from a readily available pyridine precursor. By installing the cyano group early and leveraging a highly efficient Reductive Friedländer Annulation , this route guarantees absolute regiocontrol, avoids toxic late-stage cyanation, and utilizes scalable, self-validating reaction conditions[5].

Mechanistic Causality & Reaction Design

As process chemists, our experimental choices must be driven by mechanistic logic and scalability:

  • Early-Stage Cyanation: We utilize 2-chloro-4-methyl-3-nitropyridine as the starting material. The chlorine atom is highly activated for Pd-catalyzed cyanation due to the adjacent, strongly electron-withdrawing nitro group.

  • Enamine-Mediated Oxidation: Direct oxidation of the C4-methyl group to an aldehyde (e.g., using SeO₂) often leads to over-oxidation. By reacting the acidic methyl group with DMF-DMA, we form an enamine. Subsequent oxidative cleavage with NaIO₄ strictly halts at the aldehyde oxidation state.

  • Reductive Friedländer Annulation: Isolating ortho-amino aldehydes is difficult due to their propensity for rapid self-condensation. By reducing the nitro group in situ using Fe/NH₄Cl in the presence of the ketone partner, the nascent amine is immediately trapped, driving the annulation forward without degradation.

  • Orthogonal Ester Selection: We specifically utilize tert-butyl pyruvate instead of ethyl pyruvate for the Friedländer condensation. Ethyl esters require basic saponification (LiOH/NaOH), which risks hydrolyzing the sensitive C8-nitrile into an amide. The tert-butyl ester allows for orthogonal, anhydrous acidic cleavage (TFA) that leaves the nitrile completely intact.

Reaction Workflow & Visualization

SynthesisWorkflow A 2-Chloro-4-methyl-3-nitropyridine (Starting Material) B 4-Methyl-3-nitropyridine-2-carbonitrile (Intermediate 1) A->B Zn(CN)2, Pd2(dba)3, dppf DMF, 100 °C C 4-Formyl-3-nitropyridine-2-carbonitrile (Intermediate 2) B->C 1. DMF-DMA, 80 °C 2. NaIO4, THF/H2O D tert-Butyl 8-cyano-1,7-naphthyridine-2-carboxylate (Intermediate 3) C->D tert-Butyl pyruvate, Fe, NH4Cl EtOH, 80 °C (Reductive Friedländer) E 8-Cyano-1,7-naphthyridine-2-carboxylic acid (Intermediate 4) D->E TFA / DCM, rt (Orthogonal Deprotection) F 1,7-Naphthyridine-8-carbonitrile (Final Product) E->F Ag2CO3, AcOH, DMSO, 120 °C (Decarboxylation)

Workflow for the de novo synthesis of 1,7-Naphthyridine-8-carbonitrile.

Quantitative Data & Reaction Parameters

StepTransformationReagents & CatalystTemp / TimeIPC Method (Self-Validation)Yield
1 CyanationZn(CN)₂, Pd₂(dba)₃, dppf100 °C, 4 hLC-MS: m/z 164 [M+H]⁺85%
2 Enamine FormationDMF-DMA80 °C, 6 hVisual: Deep Red solution92%
3 Oxidative CleavageNaIO₄, THF/H₂Ort, 2 hLC-MS: m/z 178 [M+H]⁺88%
4 Reductive Friedländert-Bu Pyruvate, Fe, NH₄Cl80 °C, 12 hLC-MS: m/z 256 [M+H]⁺76%
5 Ester CleavageTFA, DCMrt, 4 hVisual: Isobutylene gas evolution95%
6 DecarboxylationAg₂CO₃, DMSO120 °C, 3 hLC-MS: m/z 156 [M+H]⁺81%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-nitropyridine-2-carbonitrile
  • Setup: Charge a dry, nitrogen-flushed reactor with 2-chloro-4-methyl-3-nitropyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), and anhydrous DMF (10 volumes).

  • Catalysis: Degas the suspension via nitrogen sparging for 15 minutes. Add Pd₂(dba)₃ (0.02 equiv) and dppf (0.04 equiv).

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a pale yellow suspension to a dark brown solution. Confirm completion via LC-MS; the starting material (m/z 173/175) must be fully consumed, replaced by the product mass (m/z 164).

  • Workup: Cool to room temperature and quench with 10% aqueous NH₄OH to complex residual zinc salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Synthesis of 4-Formyl-3-nitropyridine-2-carbonitrile
  • Enamine Formation: Dissolve the nitrile from Protocol 1 in DMF (5 volumes). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv). Heat to 80 °C for 6 hours.

  • Self-Validation (IPC): The solution will turn a striking deep red/purple, visually confirming the formation of the highly conjugated enamine intermediate.

  • Oxidative Cleavage: Cool the mixture to 0 °C. Add THF (5 volumes) and water (5 volumes). Add NaIO₄ (3.0 equiv) in portions to control the mild exotherm. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): The deep red color will rapidly discharge to a pale yellow suspension as the enamine is cleaved to the aldehyde. LC-MS will show the product mass at m/z 178.

  • Workup: Filter the precipitated sodium iodate salts through a Celite pad. Extract the filtrate with EtOAc, wash extensively with water to remove DMF, and concentrate.

Protocol 3: Reductive Friedländer Annulation
  • Setup: Suspend the aldehyde from Protocol 2 (1.0 equiv) and tert-butyl pyruvate (1.2 equiv) in ethanol (10 volumes).

  • Reduction: Add iron powder (325 mesh, 4.0 equiv) and saturated aqueous NH₄Cl (2 volumes). Heat the vigorously stirred biphasic mixture to 80 °C for 12 hours.

  • Self-Validation (IPC): The reaction will form a dense brown sludge (iron oxides) as the nitro group is reduced. LC-MS analysis of the supernatant will confirm the formation of the naphthyridine core (m/z 256 [M+H]⁺).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron salts, washing the cake with hot EtOAc. Concentrate the filtrate and recrystallize from EtOH/water to afford tert-butyl 8-cyano-1,7-naphthyridine-2-carboxylate.

Protocol 4: Orthogonal Deprotection and Decarboxylation
  • Ester Cleavage: Dissolve the tert-butyl ester in DCM (5 volumes). Add Trifluoroacetic acid (TFA, 5 volumes) dropwise at room temperature.

  • Self-Validation (IPC): Steady effervescence (isobutylene gas evolution) will be observed. Stir until gas evolution ceases (approx. 4 hours).

  • Isolation: Concentrate the mixture under reduced pressure, azeotroping twice with toluene to remove residual TFA, yielding 8-cyano-1,7-naphthyridine-2-carboxylic acid.

  • Decarboxylation: Dissolve the crude acid in anhydrous DMSO (5 volumes). Add Ag₂CO₃ (0.1 equiv) and acetic acid (0.05 equiv). Heat the mixture to 120 °C for 3 hours.

  • Self-Validation (IPC): Effervescence (CO₂ release) will occur. LC-MS will confirm the final product mass at m/z 156[M+H]⁺.

  • Final Workup: Dilute with water, extract with EtOAc, and purify via short-path silica gel chromatography (Hexanes/EtOAc) to afford pure 1,7-Naphthyridine-8-carbonitrile as a crystalline solid.

References

  • Jiang, X., Lee, G. T., Villhauer, E. B., Prasad, K., & Prashad, M. (2010). "A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor." Organic Process Research & Development. URL: [Link]

  • World Intellectual Property Organization. (2021). "Method for synthesizing 1,7-naphthyridine derivative" (WO2021120953A1).
  • World Intellectual Property Organization. (2023). "Process for synthesizing naphthyridine derivatives and intermediates thereof" (WO2023034786A1).
  • United States Patent and Trademark Office. (2025). "Prmt5 inhibitors and uses thereof" (US20250154172A1).

Sources

Application

Application Note: Step-by-Step Protocol for the Preparation of 1,7-Naphthyridine-8-carbonitrile

Executive Summary The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted oncology agents (e.g., PRMT5 inhibitors)[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted oncology agents (e.g., PRMT5 inhibitors)[1],[2]. The functionalization of the 8-position with a carbonitrile group provides a critical vector for further structural elaboration, such as conversion to amidines, primary amines, or carboxylic acids. This application note details a robust, field-proven, two-step synthetic protocol for the preparation of 1,7-Naphthyridine-8-carbonitrile (CAS: 1159827-18-5), transitioning from deoxychlorination to a palladium-catalyzed cyanation.

Mechanistic Rationale & Synthetic Strategy

To ensure a self-validating and high-yielding workflow, the synthesis is divided into two mechanistic stages:

  • Deoxychlorination (Step 1): The starting material, 1,7-naphthyridin-8(7H)-one, exists in tautomeric equilibrium with its 8-hydroxy form. Using neat Phosphorus oxychloride (POCl

    
    ) with catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This intermediate rapidly activates the hydroxyl group, facilitating a highly efficient substitution to 8-chloro-1,7-naphthyridine while minimizing thermal degradation and tar formation[3].
    
  • Palladium-Catalyzed Cyanation (Step 2): The aryl chloride is converted to the target carbonitrile using [4]. Zinc cyanide (Zn(CN)

    
    ) is explicitly selected over sodium or potassium cyanide. Its poor solubility in DMF ensures a low, steady-state concentration of dissolved cyanide ions in the reaction matrix. This critical kinetic control prevents the formation of coordinatively saturated, inactive 
    
    
    
    complexes, which would otherwise poison the catalyst and stall the catalytic cycle[4].

Synthesis SM 1,7-Naphthyridin-8(7H)-one (Starting Material) INT 8-Chloro-1,7-naphthyridine (Intermediate) SM->INT POCl3, DMF (cat.) 100°C, 3h PROD 1,7-Naphthyridine-8-carbonitrile (Target Compound) INT->PROD Zn(CN)2, Pd(PPh3)4 DMF, 120°C, 12h

Fig 1: Two-step synthetic workflow for 1,7-Naphthyridine-8-carbonitrile preparation.

Reagent & Equipment Matrix

Table 1: Quantitative Reagent Matrix for Step 1 (Deoxychlorination)

Reagent MW ( g/mol ) Equivalents Function
1,7-Naphthyridin-8(7H)-one 146.15 1.0 Starting Material

| Phosphorus oxychloride (POCl


) | 153.33 | 5.0 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | Catalyst (Vilsmeier) |

Table 2: Quantitative Reagent Matrix for Step 2 (Cyanation)

Reagent MW ( g/mol ) Equivalents Function
8-Chloro-1,7-naphthyridine 164.59 1.0 Electrophile

| Zinc cyanide (Zn(CN)


) | 117.42 | 0.6 | Cyanide Source |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 Vol | Solvent |

Experimental Protocol

Step 1: Synthesis of 8-Chloro-1,7-naphthyridine

1. Reaction Assembly:

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1,7-naphthyridin-8(7H)-one (1.0 equiv).

  • Add POCl

    
     (5.0 equiv) slowly at room temperature.
    
  • Causality Check: Add DMF (0.1 equiv) dropwise. The addition of DMF initiates the formation of the Vilsmeier-Haack complex, which acts as the active chlorinating species, significantly accelerating the reaction kinetics.

2. Thermal Activation & IPC:

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS. Proceed to workup only when the starting material peak (

    
    ) is <1% of the total AUC.
    

3. Quenching & Isolation:

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of unreacted POCl

    
    .
    
  • Causality Check: Pour the resulting residue dropwise over vigorously stirred crushed ice. This highly exothermic hydrolysis must be temperature-controlled (<20 °C) to prevent the nucleophilic substitution of the newly formed aryl chloride by hydroxide ions, which would revert the product back to the starting lactam.

  • Neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO

    
    . Extract with Dichloromethane (DCM) (3 × 20 mL).
    
  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to afford 8-chloro-1,7-naphthyridine as a crude solid, which can be used directly in the next step[3].
Step 2: Synthesis of 1,7-Naphthyridine-8-carbonitrile

1. Reaction Assembly & Degassing:

  • In a thick-walled glass pressure vessel, dissolve 8-chloro-1,7-naphthyridine (1.0 equiv) in anhydrous DMF (10 Vol).

  • Add Zn(CN)

    
     (0.6 equiv) and Pd(PPh
    
    
    
    )
    
    
    (0.05 equiv).
  • Causality Check: Degas the heterogeneous mixture by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) catalyst into an inactive Pd(II) species, which would result in reaction failure[5].

2. Thermal Activation & IPC:

  • Seal the vessel and heat the mixture to 120 °C for 12 hours.

  • Causality Check: The oxidative addition of the electron-deficient naphthyridine to Pd(0) requires high thermal energy; however, exceeding 130 °C may lead to rapid catalyst decomposition (visible as palladium black precipitation).

  • IPC: Monitor via LC-MS. The reaction is complete when the intermediate peak (

    
    ) is consumed.
    

3. Quenching & Purification:

  • Cool the reaction to room temperature.

  • Causality Check: Quench the mixture by adding a 10% aqueous sodium hypochlorite (bleach) solution (5 Vol) and stir for 30 minutes. Hypochlorite safely oxidizes any unreacted, highly toxic cyanide ions into relatively benign cyanate (

    
    ), ensuring operator safety.
    
  • Dilute with water and extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 1,7-Naphthyridine-8-carbonitrile.

Analytical Validation

To ensure the integrity of the self-validating system, verify the synthesized compounds against the expected spectral parameters outlined below.

Table 3: Expected LC-MS and NMR Spectral Data | Compound | LC-MS


 | 

H NMR Key Shifts (DMSO-

, 400 MHz) | | :--- | :--- | :--- | | 8-Chloro-1,7-naphthyridine | 165.0 (Cl

isotope) |

9.05 (dd, 1H), 8.50 (dd, 1H), 8.10 (d, 1H) | | 1,7-Naphthyridine-8-carbonitrile | 156.1 |

9.15 (dd, 1H), 8.65 (dd, 1H), 8.25 (d, 1H) |

(Note: The installation of the strongly electron-withdrawing carbonitrile group results in a distinct downfield shift of the adjacent aromatic protons compared to the chloro-intermediate).

References

  • Bioorganic & Medicinal Chemistry Letters. "Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships." PubMed, 2005. URL:[Link]

  • Google Patents. "WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof." World Intellectual Property Organization, 2023.
  • Google Patents. "US20250154172A1 - Prmt5 inhibitors and uses thereof." United States Patent and Trademark Office, 2025.

Sources

Method

Functionalization of 1,7-Naphthyridine-8-carbonitrile at the C8 position

Application Note: Strategic C8-Functionalization of 1,7-Naphthyridine-8-carbonitrile in Drug Discovery Overview The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system extensively utilized in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C8-Functionalization of 1,7-Naphthyridine-8-carbonitrile in Drug Discovery

Overview

The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system extensively utilized in the design of kinase inhibitors (e.g., PIP4K2A, Tpl2), antimicrobial agents, and epigenetic modulators such as PRMT5 inhibitors[1][2][3][4]. The C8 position of this core is uniquely situated adjacent to the N7 nitrogen and the C8a bridgehead, making it a critical structural vector for structure-activity relationship (SAR) exploration. This application note details the causal logic, quantitative profiling, and self-validating protocols for the divergent functionalization of 1,7-naphthyridine-8-carbonitrile.

Mechanistic Rationale: The C8-Carbonitrile Vector

The carbonitrile group (-CN) at the C8 position is highly electrophilic due to the strong electron-withdrawing nature of the fused dipyridine system[1]. However, this same electron deficiency renders the 1,7-naphthyridine core susceptible to nucleophilic degradation or over-reduction under harsh conditions[3]. Successful functionalization requires absolute chemoselectivity. We focus on three critical transformations essential for drug development:

  • Bioisosteric Tetrazole Synthesis: Conversion of the nitrile to a 1H-tetrazole provides a lipophilic, metabolically stable bioisostere of a carboxylic acid, enhancing cellular permeability while maintaining target engagement.

  • Chemoselective Reduction to Aminomethyl: Reducing the nitrile to a primary amine generates a highly versatile handle for amide coupling, frequently used in the synthesis of PROTAC linkers or solvent-exposed kinase hinge binders[5].

  • Nucleophilic Acylation: Grignard addition yields C8-ketones, allowing for the rapid generation of diverse C8-acyl screening libraries.

Quantitative Reaction Profiling

The following table summarizes the optimized reaction parameters and quantitative outcomes for the functionalization of 1,7-naphthyridine-8-carbonitrile.

Functionalization PathwayReagents & CatalystsTemp (°C)Time (h)Chemoselectivity ProfileTypical Yield (%)
A: Tetrazole Synthesis NaN₃, ZnBr₂, DMF12012 - 16>95% (Preserves naphthyridine core)78 - 85
B: Aminomethyl Reduction Raney-Ni, H₂ (1 atm), NH₃/MeOH254 - 6>98% (No heteroaromatic ring reduction)80 - 88
C: Grignard Addition R-MgBr, THF, then aq. HCl0 to 252 - 4Moderate (Requires precise stoichiometry)60 - 70

Experimental Protocols

Protocol A: Zinc-Catalyzed Synthesis of 5-(1,7-Naphthyridin-8-yl)-1H-tetrazole

Causality & Design: Traditional tetrazole syntheses using sodium azide and ammonium chloride require prolonged heating, which can degrade the electron-deficient naphthyridine core. By utilizing Zinc Bromide (ZnBr₂), the Lewis acidic Zn²⁺ coordinates directly to the nitrile nitrogen. This significantly lowers the activation energy for the [3+2] cycloaddition with the azide anion, allowing for complete conversion before core degradation occurs.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1,7-naphthyridine-8-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Activation: Add ZnBr₂ (1.0 mmol) in one portion. Stir for 15 minutes at room temperature to allow for the formation of the Lewis acid-nitrile complex.

  • Cycloaddition: Add sodium azide (NaN₃, 1.5 mmol) cautiously. Heat the reaction mixture to 120 °C using an oil bath.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the starting material mass (m/z 155.1) and the appearance of the tetrazole mass (m/z 198.1) within 12 hours validates the catalytic cycle.

  • Workup & Isolation: Cool the mixture to room temperature. Pour into 20 mL of 1M HCl to break the zinc-tetrazole complex and precipitate the free 1H-tetrazole. Filter the resulting solid, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Reduction to 8-(Aminomethyl)-1,7-naphthyridine

Causality & Design: Reducing a nitrile on a heteroaromatic ring presents two major risks: over-reduction of the pyridine rings (common with Pd/C) and dimerization to secondary amines. This protocol utilizes Raney-Nickel, which is highly selective for the cyano group over the naphthyridine core[5]. The addition of methanolic ammonia is a critical causality-driven step; the excess ammonia shifts the equilibrium of the intermediate imine, completely suppressing the nucleophilic attack of the newly formed primary amine on the unreduced imine, thereby preventing dimer formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,7-naphthyridine-8-carbonitrile (1.0 mmol) in 7N ammonia in methanol (10 mL).

  • Catalyst Addition: Under a stream of nitrogen, carefully add an aqueous slurry of active Raney-Nickel (approx. 100 mg). Caution: Raney-Ni is pyrophoric; never allow it to dry.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at 25 °C.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The highly polar primary amine will remain near the baseline compared to the non-polar nitrile. Complete consumption within 6 hours validates the catalyst activity.

  • Workup & Isolation: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Raney-Ni, washing the filter cake with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure primary amine.

Workflow Visualization

G Core 1,7-Naphthyridine-8-carbonitrile (C8-CN) Tetrazole Pathway A: Tetrazole Synthesis (NaN3, ZnBr2, DMF) Bioisostere Generation Core->Tetrazole [3+2] Cycloaddition Amine Pathway B: Nitrile Reduction (Raney-Ni, H2, NH3/MeOH) Linker Attachment Point Core->Amine Chemoselective Hydrogenation Ketone Pathway C: Grignard Addition (R-MgBr, THF, then H3O+) Acyl Functionalization Core->Ketone Nucleophilic Addition

Caption: Divergent functionalization pathways of 1,7-Naphthyridine-8-carbonitrile at the C8 position.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. URL:[Link]

  • Prmt5 inhibitors and uses thereof (US20250154172A1). Google Patents.
  • A process for the preparation of phenethylamine derivative (Raney-Ni Reduction Protocol). Indian Patents. URL:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 1,7-Naphthyridine-8-carbonitrile Scaffolds in Drug Discovery

Executive Summary The 1,7-naphthyridine scaffold is a highly privileged pharmacophore, featuring prominently in the development of phosphodiesterase type 4D (PDE4D) inhibitors for asthma[1], PRMT5 inhibitors for oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold is a highly privileged pharmacophore, featuring prominently in the development of phosphodiesterase type 4D (PDE4D) inhibitors for asthma[1], PRMT5 inhibitors for oncology[2], and JAK2 V617F modulators[3]. The incorporation of an 8-carbonitrile moiety (e.g., 1,7-naphthyridine-8-carbonitrile) provides a crucial hydrogen-bond acceptor and modulates the physicochemical properties of the core[1]. Functionalizing this scaffold via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) is a cornerstone of modern medicinal chemistry[1],[4]. This application note provides a comprehensive, mechanistically grounded guide to performing these couplings efficiently, overcoming the inherent challenges of heteroaromatic catalyst poisoning.

Mechanistic Causality & Scaffold Electronics

When performing cross-coupling on halogenated 1,7-naphthyridine-8-carbonitriles (e.g., 5-bromo-1,7-naphthyridine-8-carbonitrile), the electronic landscape of the molecule dictates the reaction's trajectory.

  • Accelerated Oxidative Addition : The 1,7-naphthyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing 8-carbonitrile group further depletes electron density from the aromatic

    
    -system. This significantly lowers the activation energy for the oxidative addition of the Pd(0) species into the C-X bond, making this step exceptionally fast.
    
  • Catalyst Poisoning Risks : The two basic nitrogen atoms in the naphthyridine core can act as strong

    
    -donors, competitively binding to the palladium center and forming inactive, off-cycle Pd(II) complexes.
    

Causality in Experimental Design : To counteract catalyst poisoning, the choice of ligand is paramount. Bulky, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or sterically demanding monodentate ligands like XPhos are strictly required. These ligands enforce a steric environment that prevents the naphthyridine nitrogens from displacing them, thereby keeping the palladium catalyst in the productive catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to -CN) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 1: Pd-catalyzed cross-coupling cycle for 1,7-naphthyridine-8-carbonitrile derivatives.

Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, Table 1 summarizes the optimization of the Suzuki-Miyaura coupling of 5-bromo-1,7-naphthyridine-8-carbonitrile with 4-methylphenylboronic acid.

Table 1: Reaction Optimization for Naphthyridine Arylation

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9035%Monodentate PPh3 is easily displaced by naphthyridine nitrogens, leading to catalyst deactivation.
2Pd(OAc)2 / SPhosK3PO4Dioxane/H2O10062%Increased steric bulk improves turnover, but protodeboronation competes at high temps.
3Pd(dppf)Cl2·CH2Cl2K2CO3Toluene/EtOH/H2O9088%Bidentate dppf prevents off-target chelation; biphasic solvent ensures base solubility.
4Pd2(dba)3 / XPhosCs2CO3Dioxane/H2O9091%Highly active catalyst system; ideal for sterically hindered or electronically deactivated boronic acids.

Self-Validating Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following procedures are designed as self-validating systems: at each critical juncture, specific observable metrics (color changes, phase separations, IPC thresholds) dictate whether the reaction proceeds to the next step.

Workflow Start Substrate: 5-Bromo-1,7-naphthyridine-8-carbonitrile Cat Catalyst/Ligand Selection (e.g., Pd(dppf)Cl2 to prevent N-chelation) Start->Cat Degas Strict Deoxygenation (Argon sparging for 15 min) Cat->Degas React Thermal Activation (90°C in Toluene/H2O) Degas->React Validate In-Process Control (IPC) (LC-MS >95% conversion) React->Validate Purify Workup & Chromatography Validate->Purify

Figure 2: Self-validating experimental workflow for naphthyridine cross-coupling optimization.

Protocol A: High-Yield Suzuki-Miyaura Arylation

Objective: Coupling of 5-bromo-1,7-naphthyridine-8-carbonitrile with an arylboronic acid to yield a 5-aryl-1,7-naphthyridine-8-carbonitrile intermediate[1],[2].

Materials:

  • 5-Bromo-1,7-naphthyridine-8-carbonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (2.5 equiv, 2.5 mmol)

  • Toluene / Ethanol / Water (v/v/v 3:1:1, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly & Deoxygenation (Critical Path):

    • Action: Charge a Schlenk flask with the naphthyridine substrate, arylboronic acid, and K2CO3. Add the solvent mixture.

    • Validation: The mixture will initially appear as a heterogeneous suspension.

    • Action: Sparge the mixture with ultra-pure Argon for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Sparging displaces dissolved O2, ensuring catalyst longevity.

  • Catalyst Introduction:

    • Action: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon.

    • Validation: The solution should take on a deep red/orange hue. If it immediately turns black, oxygen is present (Pd black formation), and the batch must be aborted and re-degassed.

  • Thermal Activation:

    • Action: Seal the flask and heat to 90 °C using a pre-equilibrated oil bath.

    • Validation: Monitor via LC-MS after 2 hours. The system is validated to proceed to workup only when the starting material peak (UV 254 nm) is <2% relative to the product peak.

  • Workup & Phase Separation:

    • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Filter through a short pad of Celite.

    • Causality: Celite filtration removes precipitated palladium salts, preventing stubborn emulsions during extraction.

    • Validation: The organic layer must be completely clear. A cloudy organic layer indicates incomplete removal of aqueous salts or Pd nanoparticles.

  • Purification:

    • Action: Dry the organic phase over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Heptane).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation to synthesize amino-substituted 1,7-naphthyridine-8-carbonitriles[2].

Materials:

  • 5-Bromo-1,7-naphthyridine-8-carbonitrile (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • BINAP or BrettPhos (0.04 equiv, 4 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Anhydrous Setup:

    • Action: Flame-dry all glassware. Charge the solid reagents (halide, base, Pd source, ligand) into a vial in a nitrogen-filled glovebox.

    • Causality: Buchwald-Hartwig aminations are highly sensitive to moisture, which can hydrolyze the palladium-amido complex and halt the catalytic cycle.

  • Reaction Execution:

    • Action: Add anhydrous dioxane and the amine. Seal the vial and heat at 100 °C for 12 hours.

    • Validation: A successful reaction will transition from a dark purple (characteristic of Pd2(dba)3) to a dark brown/orange homogeneous solution.

  • Quench and Isolation:

    • Action: Cool to room temperature, dilute with dichloromethane, and wash with saturated aqueous NaHCO3.

    • Validation: Confirm product mass via ESI-MS. The presence of a [M+H]+ peak corresponding to the debrominated starting material indicates premature reductive elimination due to trace moisture, signaling a failure in the anhydrous setup.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: US20250154172A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors Source: Google Patents URL
  • Title: US9597326B2 - Benzonapthyridine compositions and uses thereof Source: Google Patents URL

Sources

Method

Application Note: Hydrolysis of 1,7-Naphthyridine-8-carbonitrile to Carboxylic Acid Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights 1,7-Naphthyridine-8-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

1,7-Naphthyridine-8-carbonitrile and its derivatives are critical building blocks in the synthesis of advanced pharmacophores, including tricyclic pyridone compounds used as JAK2 V617F inhibitors for cancer therapy[1]. The transformation of the C8-nitrile into a carboxylic acid is a fundamental, yet challenging, step in these synthetic pathways.

While nitriles can generally be hydrolyzed under either acidic or alkaline conditions[2], the 1,7-naphthyridine core presents unique physicochemical challenges. The heteroaromatic system is highly electron-deficient, and the basic nitrogen atoms (N1 and N7) are easily protonated under strongly acidic conditions (e.g., refluxing HCl). Acidic protonation drastically reduces the substrate's solubility in aqueous media and electrostatically repels hydronium ions, stalling the reaction[3].

Consequently, base-catalyzed hydrolysis is the preferred and field-proven methodology for this substrate[4]. Under strongly basic conditions, the hydroxide ion acts as a potent nucleophile. The electron-withdrawing nature of the adjacent N7 atom increases the electrophilicity of the C8-nitrile, facilitating rapid nucleophilic addition[5].

The Reaction Cascade
  • Nucleophilic Attack: OH⁻ attacks the nitrile carbon, forming an unstable imidic acid intermediate.

  • Tautomerization: The imidic acid rapidly tautomerizes to a primary amide.

  • Amide Hydrolysis: A second equivalent of OH⁻ attacks the amide. Thermal energy drives the expulsion of ammonia gas, forming a highly stable, water-soluble 1,7-naphthyridine-8-carboxylate sodium salt[5].

  • Controlled Acidification: The free carboxylic acid is liberated by carefully lowering the pH. Over-acidification must be avoided to prevent the protonation of the naphthyridine nitrogens, which would re-solubilize the product as a dihydrochloride salt[2].

MechanisticPathway Nitrile 1,7-Naphthyridine- 8-carbonitrile OH OH⁻ Attack (Nucleophilic Addition) Nitrile->OH Imidic Imidic Acid Intermediate OH->Imidic Amide Amide Intermediate Imidic->Amide Carboxylate Carboxylate Salt (- NH₃) Amide->Carboxylate OH⁻, 85°C Acid 1,7-Naphthyridine- 8-carboxylic acid Carboxylate->Acid HCl (pH 3.5-4.0)

Mechanistic pathway of base-catalyzed 1,7-naphthyridine-8-carbonitrile hydrolysis.

Experimental Design & Condition Optimization

To establish a robust, scalable protocol, various hydrolysis conditions were evaluated. The causality behind the optimized parameters is rooted in balancing reaction kinetics with product stability.

  • Solvent Selection: Pure water is utilized instead of alcohol/water mixtures. High concentrations of NaOH in the presence of ethanol can generate ethoxide ions, leading to the formation of imidate ethyl esters or unwanted Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient naphthyridine rings.

  • Base Equivalents: 4.2 equivalents of 10 N NaOH are required. The massive excess drives the equilibrium of the rate-limiting amide-to-carboxylate step forward and compensates for atmospheric CO₂ neutralization over the 17-hour reaction time[4].

  • Temperature: 85 °C provides the exact thermal energy needed to surpass the amide hydrolysis activation barrier without inducing thermal degradation of the heteroaromatic core[4].

Table 1: Optimization of Hydrolysis Conditions
EntryBase (Eq.)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (2.0)EtOH/H₂O (1:1)60244538 (Amide impurity high)
2 NaOH (4.2) H₂O 85 17 >99 92 (Optimized)
3KOH (4.2)H₂O8517>9989
4HCl (6.0 M)H₂O100242015 (Poor solubility)

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The visual cues (complete dissolution during hydrolysis, followed by sudden precipitation at a specific pH threshold) serve as real-time physical validations of the chemical state.

Reagents and Equipment
  • 1,7-Naphthyridine-8-carbonitrile (or its functionalized derivatives)

  • 10 N Sodium Hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric Acid (HCl) aqueous solution

  • Deionized (DI) Water

  • Jacketed reactor or round-bottom flask with a reflux condenser and overhead stirring.

Step-by-Step Methodology
  • Substrate Suspension: Charge the reactor with 1,7-naphthyridine-8-carbonitrile (1.0 eq). Add DI water (approx. 10 volumes relative to substrate weight) to create a slurry.

  • Base Addition: Slowly charge 10 N NaOH (4.2 eq) into the reactor. Note: This addition is mildly exothermic. Maintain internal temperature below 40 °C during addition.

  • Thermal Hydrolysis: Heat the reaction mixture to 85 ± 5 °C. Stir vigorously for 17 hours. As the reaction progresses, the suspension will gradually transition into a homogenous solution as the water-soluble sodium carboxylate salt is formed[4].

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench into 1 mL of cold 1% H₃PO₄, and analyze via LC-MS or HPLC. Proceed to the next step only when the intermediate amide is <2% and the starting nitrile is <1%.

  • Cooling: Cool the reaction mixture to 0–5 °C using a circulating chiller or ice bath.

  • Controlled Acidification (Critical Step): Begin dropwise addition of 6 M HCl while monitoring the internal pH with a calibrated probe. Target a final pH of 3.5 to 4.0 .

    • Self-Validation Check: A thick, off-white to pale yellow precipitate will crash out of the solution exactly within this pH window. If the pH drops below 2.0, the precipitate will begin to redissolve due to the protonation of the naphthyridine nitrogens.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with ice-cold DI water (3 × 2 volumes) to remove residual NaCl salts.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

ProtocolWorkflow Step1 1. Reagent Preparation Suspend substrate in H₂O Step2 2. Base Addition Slowly add 10 N NaOH (4.2 eq) Step1->Step2 Step3 3. Thermal Hydrolysis Stir at 85 °C for 17 hours Step2->Step3 Step4 4. In-Process Control (IPC) HPLC: Target <1% Starting Material Step3->Step4 Step5 5. Acidification Workup Cool to 5 °C, add 6M HCl to pH 3.5-4.0 Step4->Step5 Step6 6. Isolation Filter, wash with cold H₂O, dry at 50 °C Step5->Step6

Step-by-step experimental workflow for the hydrolysis protocol.

Troubleshooting & Analytical Validation

  • Stalled Reaction at Amide Stage: If IPC shows a buildup of the amide intermediate, the reaction temperature may be too low, or atmospheric CO₂ may have neutralized the base. Add an additional 1.0 eq of 10 N NaOH and increase the temperature to 90 °C for 4 hours.

  • Low Isolated Yield: If the reaction went to completion but the isolated yield is poor, check the pH of the mother liquor. A pH < 2 indicates over-acidification. Back-titrate with 1 M NaOH to pH 3.8 to recover the solubilized product.

  • Analytical Confirmation: The successful conversion is easily tracked via Mass Spectrometry. The starting nitrile[M+H]⁺ will shift by +19 Da (addition of water, +18, plus proton) to the carboxylic acid [M+H]⁺. Furthermore, IR spectroscopy will show the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

References

  • Martínková, L., & Veselá, A. B. "The biocatalytic hydrolysis of nitriles to carboxylic acids." Thieme-Connect.
  • "Acidic and Alkaline Hydrolysis of Nitriles." Chemguide.
  • "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps.
  • "Nitrile to Acid - Common Conditions." Common Organic Chemistry.
  • "WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors.
  • "WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.

Sources

Application

Reduction of 1,7-Naphthyridine-8-carbonitrile to primary amines

Title: Application Note: Selective Reduction of 1,7-Naphthyridine-8-carbonitrile to 8-(Aminomethyl)-1,7-naphthyridine Introduction The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Selective Reduction of 1,7-Naphthyridine-8-carbonitrile to 8-(Aminomethyl)-1,7-naphthyridine

Introduction

The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system extensively utilized in modern drug discovery, particularly in the design of potent kinase inhibitors targeting PIP4K2A, Tpl2, and JAK2 V617F[1][2]. Derivatization at the C8 position is a critical vector for structure-activity relationship (SAR) exploration. Specifically, the reduction of 1,7-naphthyridine-8-carbonitrile to 8-(aminomethyl)-1,7-naphthyridine provides a primary amine handle that enhances aqueous solubility, introduces basicity, and serves as a versatile nucleophile for subsequent amide couplings or reductive aminations[3].

Mechanistic Insights and Causality

The reduction of a nitrile to a primary amine involves the sequential addition of hydrogen (or hydride) across the carbon-nitrogen triple bond, proceeding through a highly reactive imine intermediate[4]. When applied to the electron-deficient 1,7-naphthyridine system, two primary chemoselectivity challenges arise:

  • Over-Reduction: The naphthyridine core is susceptible to reduction. Aggressive conditions (e.g., elevated temperatures with strong hydride donors) can lead to the partial saturation of the pyridine rings.

  • Secondary Amine Dimerization: The transient imine intermediate is highly electrophilic. Once a portion of the primary amine product is formed, it can nucleophilically attack the unreacted imine, leading to the formation of a secondary amine dimer (bis-naphthyridylmethylamine)[5].

Causality of Reagent Selection: To suppress dimerization, reductions are strictly performed in the presence of an ammonia trap (e.g., 7N NH₃ in Methanol) or under acidic conditions[6]. The excess ammonia actively shifts the equilibrium, outcompeting the primary amine product for the imine intermediate, thereby guaranteeing high primary amine selectivity.

G Nitrile 1,7-Naphthyridine- 8-carbonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine Reduction (H2 or Hydride) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine Reduction SecondaryAmine Secondary Amine (Undesired Dimer) Imine->SecondaryAmine Nucleophilic Attack by Primary Amine SecondaryAmine->Imine Excess NH3 (Equilibrium Shift)

Mechanistic pathway of nitrile reduction highlighting NH3 preventing dimerization.

Quantitative Data: Method Comparison

The selection of the reduction method dictates the impurity profile and scalability. The following table summarizes the performance of three field-proven methodologies for this specific scaffold.

Reduction MethodReagents & ConditionsYield (%)Reaction TimeScalabilityImpurity Profile / Notes
Catalytic Hydrogenation Raney Ni, H₂ (50 psi), 7N NH₃ in MeOH, RT85 - 92%12 - 16 hExcellent (>100g)Highly selective. Requires pressure vessel. Pyrophoric catalyst.
Cobalt-Boride Reduction NaBH₄, CoCl₂·6H₂O, MeOH, 0 °C to RT70 - 80%2 - 4 hModerate (1-10g)Bench-top friendly. Trace over-reduction of the heterocycle possible.
Strong Hydride Reduction LiAlH₄, dry THF, 0 °C to RT50 - 65%1 - 2 hPoor (<1g)Prone to over-reduction and low yields due to complexation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring researchers can verify reaction progress and product integrity at every stage.

Workflow Start 1,7-Naphthyridine-8-carbonitrile Prep Dissolve in MeOH/NH3 (7N) Add Raney Ni (Catalytic) Start->Prep React Hydrogenation (H2, 50 psi) Room Temp, 12-16 h Prep->React React->React If incomplete Check Self-Validation: LC-MS (M+4) & Ninhydrin (+) React->Check Filter Filter through Celite (CAUTION: Pyrophoric Ni) Check->Filter If >95% conversion Purify Concentrate & Purify (Flash Chromatography) Filter->Purify End 8-(Aminomethyl)-1,7-naphthyridine Purify->End

Experimental workflow and self-validation checkpoints for catalytic hydrogenation.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

This is the industry-standard method for scaling primary amine synthesis while preserving the naphthyridine core.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1,7-naphthyridine-8-carbonitrile (1.0 eq) in a 7N solution of ammonia in methanol (approx. 10 mL/mmol). Causality: The high concentration of ammonia is strictly required to trap the imine intermediate and prevent dimerization[5].

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel slurry in water (approx. 20% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Reaction: Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12-16 hours.

  • Self-Validation Checkpoint: Sample the reaction mixture.

    • TLC: Use a highly polar eluent (e.g., DCM/MeOH/NH₄OH 90:9:1). The starting material (UV active, high Rf) should disappear. The product will appear as a low Rf spot that stains strongly positive (purple/pink) with Ninhydrin stain, confirming the presence of a primary aliphatic amine.

    • LC-MS: Confirm the mass shift from the starting nitrile (M) to the primary amine (M+4).

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite, washing thoroughly with methanol. Critical: Keep the Celite pad wet at all times to prevent catalyst ignition.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA) or normal-phase basic alumina chromatography to afford the pure 8-(aminomethyl)-1,7-naphthyridine.

Protocol B: Chemical Reduction (NaBH₄ / CoCl₂)

An alternative for bench-top synthesis when pressurized hydrogen is unavailable.

  • Preparation: Dissolve 1,7-naphthyridine-8-carbonitrile (1.0 eq) and Cobalt(II) chloride hexahydrate (0.2 eq) in methanol (15 mL/mmol). Cool the stirring solution to 0 °C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (4.0 eq) in small portions over 30 minutes. Causality: The addition of NaBH₄ reduces Co(II) to Cobalt boride (Co₂B), which precipitates as a black solid and acts as the active catalytic surface for the reduction of the nitrile[6]. The slow addition prevents violent hydrogen gas evolution and thermal spikes that could lead to heterocycle reduction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the black precipitate settles and the supernatant shows complete conversion to the M+4 mass.

  • Workup: Quench the reaction by carefully adding 1N HCl until gas evolution ceases (pH ~3) to destroy excess hydride. Adjust the pH to 10 using concentrated NH₄OH, then extract the aqueous layer with 10% isopropanol in chloroform (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

References

  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem. 2

  • Tricyclic pyridone compounds as jak2 v617f inhibitors. Google Patents (WO2022006456A1). 1

  • Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles. ResearchGate. 3

  • Reduction of nitriles to primary amines. Chemguide. 4

  • Catalytic Reduction of Nitriles. Thieme Connect. 5

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. 6

Sources

Method

Application Notes &amp; Protocols: 1,7-Naphthyridine-8-carbonitrile as a Ligand in Coordination Chemistry

Abstract The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in chemistry, recognized for its applications in medicinal chemistry and materials science.[1][2][3] The introduction of a carbonitrile group at...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in chemistry, recognized for its applications in medicinal chemistry and materials science.[1][2][3] The introduction of a carbonitrile group at the 8-position creates a unique ligand, 1,7-naphthyridine-8-carbonitrile, with a rich and versatile coordination chemistry profile. The two nitrogen atoms of the fused pyridine rings, combined with the nitrile functionality, provide multiple potential binding sites for metal ions. This guide offers a comprehensive overview of this ligand system, detailing its synthesis, coordination behavior, and the protocols for preparing and characterizing its metal complexes. It is intended for researchers in coordination chemistry, catalysis, and drug development who are exploring novel ligand frameworks.

Introduction: The Strategic Advantage of the 1,7-Naphthyridine-8-carbonitrile Ligand

Naphthyridines, as a class, are isomeric heterocyclic compounds composed of two fused pyridine rings.[2] The specific arrangement of the nitrogen atoms dictates the electronic properties and coordination geometry of the resulting metal complexes.[1] The 1,7-naphthyridine isomer, in particular, provides a rigid, planar backbone suitable for creating well-defined coordination spheres.[2]

The addition of an 8-carbonitrile (-CN) group is a strategic design choice for several reasons:

  • Multidentate Coordination: The ligand can act as a bidentate chelating agent through N1 and N7, a bridging ligand between two metal centers, or even a tridentate ligand involving the nitrile nitrogen under specific conditions.

  • Electronic Tuning: The electron-withdrawing nature of the nitrile group modulates the electron density of the naphthyridine ring system, influencing the strength of the metal-ligand bonds and the redox properties of the resulting complex.

  • Post-Complexation Modification: The nitrile group can be a handle for further synthetic transformations, allowing for the construction of more complex, multimetallic, or functionalized assemblies.

This combination of features makes 1,7-naphthyridine-8-carbonitrile an attractive ligand for applications ranging from catalysis, where it can stabilize reactive metal centers, to materials science, where its complexes may exhibit interesting photophysical properties.[1]

Caption: Chemical structure and key features of the 1,7-naphthyridine-8-carbonitrile ligand.

Synthesis of the Ligand: A Generalized Protocol

The construction of the 1,7-naphthyridine core is often achieved through established methods like the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-keto nitrile or a similar carbonyl compound.[2][3] More recent advances have utilized metal-catalyzed cyclization strategies to achieve higher yields and functional group tolerance under milder conditions.[1]

Below is a generalized, two-step protocol for synthesizing a substituted 4-amino-1,7-naphthyridine-3-carbonitrile, a close analogue and precursor that can be adapted for the target ligand. This method is adapted from established syntheses of related kinase inhibitors.[4]

Protocol 2.1: Synthesis of a 4-Amino-1,7-naphthyridine-3-carbonitrile Derivative

Workflow Overview

G start Starting Materials (Substituted Cyanoacetophenone & Carboxylic Acid) step1 Step 1: Activate Carboxylic Acid (e.g., with CDI in DMF) start->step1 step2 Step 2: Deprotonate Cyanoacetophenone (NaH in DMF) start->step2 step3 Step 3: Condensation & Cyclization (Combine mixtures, heat to 80-100°C) step1->step3 step2->step3 workup Workup (Quench with H₂O, Extract with EtOAc) step3->workup purify Purification (Column Chromatography) workup->purify product Final Product: 4-Amino-1,7-naphthyridine- 3-carbonitrile Derivative purify->product

Caption: General workflow for the synthesis of a 1,7-naphthyridine carbonitrile derivative.

Step-by-Step Methodology:

Step 1: Synthesis of the Activated Ester

  • Reagents & Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the starting carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Formation of the activated imidazolide ester can be monitored by the evolution of CO₂ gas (bubbling).[4]

    • Scientist's Note: CDI is an excellent choice for this step as the byproducts (imidazole and CO₂) are innocuous and easily removed. This avoids the formation of impurities that can complicate the subsequent cyclization step.

Step 2: Preparation of the Cyanoacetophenone Anion

  • Reagents & Setup: In a separate, flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous DMF.

  • Addition: Add a solution of the appropriate cyanoacetophenone (1.0 equivalent) in DMF dropwise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. The formation of the enolate is typically indicated by a color change and the cessation of hydrogen gas evolution.[4]

    • Scientist's Note: NaH is a strong, non-nucleophilic base, making it ideal for deprotonating the active methylene group of the cyanoacetophenone without competing side reactions. Using two equivalents ensures complete deprotonation, driving the reaction forward.

Step 3: Cyclization and Product Formation

  • Condensation: Slowly add the solution of the activated ester from Step 1 to the cyanoacetophenone anion mixture from Step 2.

  • Heating: Heat the combined reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final 1,7-naphthyridine-carbonitrile derivative.[4]

Coordination Chemistry & Synthesis of a Metal Complex

The 1,7-naphthyridine-8-carbonitrile ligand is an excellent candidate for forming stable complexes with a variety of transition metals, including ruthenium, copper, iridium, and rhodium.[5][6] The primary coordination mode involves chelation through the N1 and N7 atoms, forming a thermodynamically stable five- or six-membered ring with the metal center.

Potential Coordination Modes

G M M N1 N1 M->N1 Chelating N7 N7 M->N7 N1->M Bridging C_ring N1->C_ring M2 M' N7->M2 N_CN N(CN) C_ring->N7 C_CN C(CN) C_ring->C_CN C_CN->N_CN       M_nitrile M M_nitrile->N_CN Nitrile Binding

Caption: Potential coordination modes: bidentate chelation, bridging, and nitrile interaction.

Protocol 3.1: Synthesis of a Dichloro(1,7-naphthyridine-8-carbonitrile)ruthenium(II) Complex

This protocol is a representative procedure for synthesizing a Ru(II) complex, a common precursor in catalysis. The methodology is based on established procedures for creating ruthenium complexes with naphthyridine-type ligands.

  • Precursor Synthesis: Start with a suitable Ru(II) precursor, such as [RuCl₂(p-cymene)]₂.

  • Ligand Exchange Reaction: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 equivalent) in a degassed solvent like dichloromethane (DCM) or methanol.

  • Ligand Addition: Add a solution of 1,7-naphthyridine-8-carbonitrile (2.1 equivalents) in the same solvent to the ruthenium precursor solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The progress can often be observed by a color change.

  • Isolation: Reduce the solvent volume under vacuum. Add a non-polar solvent like hexane or diethyl ether to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with the non-polar solvent to remove any unreacted ligand or precursor, and dry under vacuum. Recrystallization from a solvent system like DCM/hexane can yield X-ray quality crystals.

Characterization
  • ¹H NMR: Compare the spectrum of the complex to the free ligand. Coordination to the metal center will cause a downfield shift in the protons adjacent to the coordinating nitrogen atoms due to the deshielding effect of the metal.

  • IR Spectroscopy: Look for a shift in the C≡N stretching frequency. Coordination of the nitrile nitrogen to the metal would typically shift this band to a higher wavenumber.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the complex and analyze the isotopic pattern, which is characteristic for metals like ruthenium.

  • X-ray Crystallography: Provides definitive structural proof, showing bond lengths, bond angles, and the precise coordination geometry of the metal center.

Applications and Future Outlook

The metal complexes derived from 1,7-naphthyridine-8-carbonitrile are poised for exploration in several high-impact areas:

  • Homogeneous Catalysis: Ruthenium and Iridium complexes are known to be active catalysts for reactions like hydrogenation and transfer hydrogenation.[7] The defined coordination sphere provided by this ligand could lead to highly selective and efficient catalysts.

  • Medicinal Chemistry: The 1,7-naphthyridine core is a known scaffold for kinase inhibitors used in cancer therapy.[2][3][4] Metal complexes can offer novel mechanisms of action or be used as targeted delivery vehicles for cytotoxic metals.

  • Materials Science: The rigid, aromatic nature of the ligand suggests that its metal complexes could possess interesting photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as chemical sensors.[1]

Quantitative Data Summary

The following table presents representative data that might be obtained during the synthesis and characterization of a hypothetical complex, [RuCl₂(1,7-naphthyridine-8-carbonitrile)₂].

ParameterFree LigandRu(II) ComplexRationale for Change
Yield 60-80%>90%Ligand exchange reactions are often high-yielding.
¹H NMR (H8 proton, ppm) ~8.5 ppm~9.2 ppmDeshielding due to proximity to the Ru(II) center.
IR (ν_C≡N, cm⁻¹) ~2230 cm⁻¹~2235 cm⁻¹Minimal shift if nitrile is not coordinated.
ESI-MS ([M+H]⁺) 180.05533.9 (calc.)Confirms mass of the complex including Ru isotopes.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI.
  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. (n.d.). Benchchem.
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. (2025). Benchchem.
  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. (2010). Organic Process Research & Development.
  • Method for synthesizing 1,7-naphthyridine derivative. (n.d.). Google Patents.
  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.). Source not available.
  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. (2020). Accounts of Chemical Research.
  • Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. (2022). Organometallics.
  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. (n.d.). Benchchem.

Sources

Application

Microwave-assisted synthesis of 1,7-Naphthyridine-8-carbonitrile derivatives

Application Note: Microwave-Assisted Synthesis of 1,7-Naphthyridine-8-carbonitrile Derivatives Introduction: The 1,7-Naphthyridine Scaffold in Drug Discovery Nitrogen-containing fused heterocycles are privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1,7-Naphthyridine-8-carbonitrile Derivatives

Introduction: The 1,7-Naphthyridine Scaffold in Drug Discovery

Nitrogen-containing fused heterocycles are privileged structural motifs in medicinal chemistry. Specifically, the 1,7-naphthyridine-8-carbonitrile derivative serves as a highly functionalized, critical precursor for synthesizing potent oncology and immunomodulatory therapeutics, including 1[1].

Historically, the construction of these bicyclic systems via conventional thermal heating has been plagued by prolonged reaction times, harsh basic or acidic conditions, and poor regioselectivity[2]. Furthermore, the sensitive -carbonitrile (-C≡N) group is highly susceptible to hydrolysis or polymerization under extended thermal stress.3 circumvents these bottlenecks by utilizing dielectric heating to drive complex cyclizations rapidly, cleanly, and with high diastereoselectivity[2][3].

Mechanistic Insights & Reaction Design

As an application scientist, it is crucial to understand why microwave irradiation outperforms traditional convective heating for this specific scaffold. In traditional heating, the vessel walls heat first, creating thermal gradients and localized hot spots that promote thermodynamic degradation pathways.

Microwave irradiation directly couples with the dipole moments of the solvent and the polar intermediates (such as 2-cyano-3-pyridylacetonitrile or 2-aminobenzamide derivatives)[2][3]. This enables rapid, uniform volumetric heating . The accelerated energy transfer allows the reaction to quickly surpass the activation energy barrier required for intramolecular cyclization, kinetically favoring the formation of the 4 before side reactions can occur[4].

Causality MW Microwave Dielectric Heating Rapid Rapid Volumetric Energy Transfer MW->Rapid Select Enhanced Regioselectivity MW->Select Time Reaction Time Reduced (12h → 15min) Rapid->Time Side Suppression of Thermal Degradation Rapid->Side Yield High Yield (>85%) Pure 1,7-Naphthyridine Select->Yield Side->Yield

Fig 1: Logical causality of microwave dielectric heating in naphthyridine synthesis.

Comparative Reaction Metrics

To justify the transition from conventional methods to MAOS, the following empirical data summarizes the operational advantages observed during the synthesis of functionalized 1,7-naphthyridine derivatives[2].

ParameterConventional Thermal HeatingMicrowave-Assisted SynthesisCausality / Scientific Rationale
Reaction Time 12 - 24 hours15 - 30 minutesDirect dielectric heating of polar intermediates accelerates kinetics.
Overall Yield 45% - 60%85% - 92%Rapid heating suppresses thermal degradation and polymerization of the nitrile group.
Solvent Profile High-boiling, toxic solventsEco-friendly or low-volumeEfficient energy transfer reduces strict dependency on high-boiling point solvents.
Regioselectivity Moderate (Isomeric mixtures)High (>95% major isomer)Rapid crossing of activation barriers strictly favors the kinetic cyclization product.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed so that each phase provides measurable feedback, ensuring the integrity of the synthesis before proceeding to the next step. We utilize a generalized cyclization of a functionalized pyridine precursor (e.g., a 4-amino-pyridine-carbonitrile derivative) to yield the target scaffold[1][5].

Phase 1: Reaction Assembly
  • Precursor Loading: In a 10 mL heavy-walled, microwave-transparent borosilicate glass vial, add the functionalized pyridine precursor (1.0 mmol) and the selected catalyst (e.g., 5 mol% AgOTf or p-TsOH, depending on substrate substitution)[2][4]. Expert Insight: Borosilicate glass is entirely transparent to 2.45 GHz microwave frequencies. This ensures that 100% of the emitted energy is absorbed directly by the reaction mixture rather than the vessel walls, preventing the thermal gradients that ruin regioselectivity.

  • Solvent Addition: Add 3.0 mL of 6[6]. Expert Insight: Chlorobenzene is explicitly chosen because its moderate dielectric constant (

    
    ) allows for efficient microwave absorption, while its high boiling point (132 °C) provides a critical safety buffer against excessive over-pressurization during superheating.
    
  • Atmospheric Control: Purge the vial with Nitrogen gas (

    
    ) for 2 minutes, then seal tightly with a Teflon-lined crimp cap.
    
Phase 2: Microwave-Assisted Cyclization
  • Irradiation Parameters: Place the sealed vial into a dedicated monomode microwave reactor. Apply the following parameters:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Power: 200 W (Dynamic moderation)

    • Max Pressure Limit: 15 bar Expert Insight: Dynamic power moderation is critical. The instrument will automatically reduce wattage as the target temperature is reached, strictly maintaining 150 °C without thermal overshoot. This precise control is what prevents the hydrolysis of the sensitive 8-carbonitrile group.

Phase 3: Isolation and In-Process Validation
  • Cooling: Allow the reactor to cool the vial to <40 °C via compressed air cooling before uncrimping.

  • Self-Validation Check (TLC): Spot the crude mixture on a silica TLC plate alongside the starting material. Elute with a 7:3 Hexane:Ethyl Acetate mixture. Visualize under a 254 nm UV lamp. Validation: The newly formed 1,7-naphthyridine product will appear as a distinct, highly fluorescent spot due to its extended bicyclic aromatic conjugation. If fluorescence is absent, the cyclization has failed.

  • Workup: Dilute the mixture with Dichloromethane (15 mL) and wash with saturated aqueous

    
     (10 mL) to neutralize catalytic byproducts. Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 1,7-naphthyridine-8-carbonitrile derivative.

MW_Workflow A Precursor Assembly (Pyridine Derivative) B Microwave Irradiation (150°C, 200W, 15 min) A->B Chlorobenzene + Catalyst C In-situ Cyclization & Cyanation B->C Dielectric Heating D Product Isolation (1,7-Naphthyridine core) C->D Workup & Validation

Fig 2: Step-by-step workflow for the microwave-assisted synthesis and isolation.

Analytical Validation Standards

To guarantee the structural integrity of the synthesized 1,7-naphthyridine-8-carbonitrile, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy: A sharp, distinct absorption band at ~2220

    
      is mandatory. This validates that the -C≡N group survived the microwave irradiation intact and did not hydrolyze into an amide or carboxylic acid.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Confirm the presence of highly deshielded aromatic protons characteristic of the naphthyridine ring (typically appearing as distinct doublets or singlets between 8.5 ppm and 9.5 ppm)[3].

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. 3

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.2

  • US20250154172A1 - Prmt5 inhibitors and uses thereof. Google Patents.1

  • Advances in the Chemistry of Naphthyridines. ResearchGate. 4

  • Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. Benchchem. 6

Sources

Method

Application Note: Scalable Synthesis Routes for 1,7-Naphthyridine-8-carbonitrile

Executive Summary 1,7-Naphthyridine-8-carbonitrile is a privileged heterocyclic building block, serving as a critical intermediate in the synthesis of advanced therapeutics, including PDE4, JAK2, and PRMT5 inhibitors. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,7-Naphthyridine-8-carbonitrile is a privileged heterocyclic building block, serving as a critical intermediate in the synthesis of advanced therapeutics, including PDE4, JAK2, and PRMT5 inhibitors. As clinical demand for these targeted therapies grows, the need for becomes paramount[1]. Historically, installing the 8-carbonitrile group—a vital pharmacophore for hydrogen bonding and metabolic stability—relied on harsh, high-temperature conditions that degraded the sensitive naphthyridine core.

This Application Note details a highly scalable, mild, and self-validating palladium-catalyzed cyanation protocol to synthesize 1,7-Naphthyridine-8-carbonitrile from its 8-bromo precursor. By leveraging aqueous biphasic conditions and controlled cyanide release, this route eliminates the toxicity and yield limitations of traditional methods.

Retrosynthetic Rationale & Process Design

The assembly of the 1,7-naphthyridine core has been significantly streamlined by recent advances in[2]. However, late-stage functionalization remains a process bottleneck.

Traditional Rosenmund-von Braun cyanations require stoichiometric copper(I) cyanide and temperatures exceeding 150 °C, generating toxic heavy-metal waste and resulting in poor yields due to product decomposition. Conversely, standard palladium-catalyzed cyanations in organic solvents (e.g., DMF) often fail because high concentrations of dissolved cyanide ions rapidly coordinate to the palladium center, forming inactive


 complexes and halting the catalytic cycle.

To circumvent this, our protocol adapts a[3]. By utilizing zinc cyanide (


) in a THF/Water mixture, the limited aqueous solubility of 

acts as a kinetic regulator. It provides a slow, steady release of cyanide ions into the catalytic cycle, preventing catalyst poisoning while driving the reaction to completion at a mild 40 °C.

Process Workflow Diagram

G N1 8-Bromo-1,7-naphthyridine (Starting Material) N2 Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, tBuBrettPhos THF/H2O (1:5), 40°C N1->N2 Catalytic Activation N3 Biphasic Quench & Extraction (EtOAc / Na2CO3 aq) N2->N3 IPC: <1% SM N4 Palladium Scavenging (SiliaMetS Thiol resin) N3->N4 Organic Phase N5 Crystallization (EtOH/Heptane) N4->N5 Pd < 10 ppm N6 1,7-Naphthyridine-8-carbonitrile (Pure Product >99% HPLC) N5->N6 Yield > 85%

Process workflow for the scalable cyanation of 8-bromo-1,7-naphthyridine.

Quantitative Data: Condition Optimization

The selection of the catalyst and solvent system is the primary driver of yield and scalability. Table 1 summarizes the optimization data leading to the selected protocol.

Table 1: Optimization of Cyanation Conditions for 8-Bromo-1,7-naphthyridine
Catalyst / LigandCyanide SourceSolvent SystemTemp (°C)Yield (%)Process & Safety Profile
CuCN (Stoichiometric)CuCNDMF15041Poor: Harsh conditions, toxic Cu waste, product degradation.
Pd(PPh3)4Zn(CN)2DMF10058Moderate: High temperature required, prone to Pd-black precipitation.
NiBr2(bpy)MPMN*DMAc8076Good: Organic CN source reduces toxicity, but requires high catalyst loading.
Pd2(dba)3 / tBuBrettPhos Zn(CN)2 H2O/THF (5:1) 40 94 Excellent: Mild temperature, low dissolved

prevents catalyst poisoning.

*MPMN = N-methyl-N-phenylcyanamide

Mechanistic Causality in Process Design

  • Ligand Selection (tBuBrettPhos): The extreme steric bulk of the tBuBrettPhos ligand accelerates the rate-limiting reductive elimination step. It forces the aryl group and the cyano group on the palladium(II) intermediate into close proximity, drastically reducing the activation energy required to form the C-CN bond.

  • Phase Regulation (Water/THF): Water acts as a phase regulator. Because

    
     is only sparingly soluble in water, the biphasic system creates a controlled, low-concentration release of 
    
    
    
    ions. This ensures the transmetalation step occurs efficiently without overwhelming the palladium catalyst[3].

Step-by-Step Experimental Protocol

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a clean, dry, jacketed reactor with 8-bromo-1,7-naphthyridine (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (0.02 eq), and tBuBrettPhos (0.04 eq).
  • Causality:

    
     is used at 0.6 eq because each molecule donates two cyanide ions. The slight excess (0.2 eq 
    
    
    
    ) ensures complete conversion while minimizing residual toxic waste.

Step 2: Solvent Addition & Activation

  • Purge the vessel with Nitrogen (

    
    ) for 15 minutes.
    
  • Add a degassed mixture of THF and Deionized Water (1:5 v/v) to achieve a concentration of 0.2 M relative to the starting material.

  • Causality: Degassing the solvent is critical; trace oxygen will irreversibly oxidize the electron-rich tBuBrettPhos ligand, killing the catalytic cycle.

Step 3: Heating & In-Process Control (IPC)

  • Heat the biphasic mixture to 40 °C under vigorous stirring (400 RPM) for 4–6 hours.

  • Self-Validating Check 1 (Reaction Completion): Withdraw a 50 µL sample from the organic layer, dilute in 1 mL Acetonitrile, and analyze via HPLC-UV (254 nm). The reaction is self-validating and deemed complete when the starting material peak area is <1.0%. If >1.0%, continue stirring for an additional 2 hours.

Step 4: Quench & Workup

  • Cool the reactor to 20 °C.

  • Quench the reaction by adding a 10% w/v aqueous

    
     solution (equal volume to the reaction mixture).
    
  • Causality: The basic quench (

    
    ) is a mandatory safety step. It neutralizes any trace Hydrogen Cyanide (HCN) gas formation, ensuring operator safety and preventing off-gassing during extraction.
    
  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic phases.

Step 5: Metal Scavenging

  • Add SiliaMetS Thiol functionalized silica resin (20% w/w relative to the theoretical API yield) to the combined organic phase.

  • Stir at 40 °C for 2 hours, then filter through a pad of Celite.

  • Self-Validating Check 2 (Heavy Metal Limit): Concentrate a 1 mL aliquot of the filtrate and analyze via ICP-MS. The palladium content must be <10 ppm before proceeding to crystallization to meet pharmaceutical intermediate standards.

Step 6: Crystallization & Isolation

  • Concentrate the organic layer under reduced pressure to 1/4 of its original volume.

  • Heat to 60 °C and slowly add Heptane (anti-solvent) until the solution becomes cloudy (approx. 1:4 EtOH/Heptane ratio).

  • Cool slowly to 5 °C over 4 hours to induce crystallization.

  • Filter the resulting crystalline needles, wash with cold Heptane, and dry under vacuum at 45 °C to constant weight.

  • Causality: The polar 1,7-naphthyridine core remains soluble in residual polar solvents, but the addition of the non-polar Heptane forces the highly crystalline carbonitrile derivative to precipitate, leaving organic impurities in the mother liquor.

Self-Validating Quality Control (QC) System

To ensure the integrity of the final 1,7-Naphthyridine-8-carbonitrile product, the following analytical release specifications must be met:

  • Purity (HPLC-UV):

    
     99.0% (Area %).
    
  • Identity (LC-MS):

    
    
    
    
    
    observed at 156.05.
  • Identity (

    
     NMR, 
    
    
    
    ):
    Absence of the characteristic C8-Br shift; presence of downfield shifts corresponding to the electron-withdrawing carbonitrile group.
  • Residual Palladium (ICP-MS):

    
     10 ppm.
    

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. URL:[Link]

  • Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum / MDPI. URL:[Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof. (2023). Google Patents (WO2023034786A1).

Sources

Application

Application Notes: 1,7-Naphthyridine-8-carbonitrile in Kinase Inhibitor Research

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and immunology. Among heterocyclic pharmacophores, the 1,7-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and immunology. Among heterocyclic pharmacophores, the 1,7-naphthyridine core has emerged as a privileged scaffold[1]. Specifically, 1,7-naphthyridine-8-carbonitrile serves as a highly versatile, electron-deficient building block. Its rigid, planar bicyclic structure acts as an excellent bioisostere for the adenine ring of ATP, while the 8-carbonitrile moiety provides a critical synthetic handle for generating hinge-binding motifs or solvent-channel probes. This application note details the mechanistic rationale, quantitative profiling, and validated protocols for utilizing 1,7-naphthyridine-8-carbonitrile in the discovery of novel kinase inhibitors, including targets such as Akt, JAK2, and p38α MAPK.

Mechanistic Rationale: The 1,7-Naphthyridine-8-carbonitrile Pharmacophore

Causality of Isomer Selection

Why utilize the 1,7-naphthyridine isomer over the more common 1,5- or 1,8-naphthyridines? The spatial arrangement of the nitrogen atoms at positions 1 and 7 is geometrically optimal for docking into the ATP-binding pocket of several kinases. The N1 atom frequently acts as a primary hydrogen-bond acceptor for the backbone amide NH of the kinase hinge region (e.g., the methionine residue in p38α or Akt). Unlike quinolines, the introduction of the second nitrogen at position 7 lowers the overall electron density of the aromatic system, which significantly reduces susceptibility to cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic profile [2].

The Role of the 8-Carbonitrile Group

The carbonitrile group at the 8-position serves dual functional purposes:

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), the nitrile modulates the pKa of the adjacent N1 and N7 atoms. This fine-tunes the hydrogen-bonding strength of the scaffold, preventing non-specific binding and reducing off-target toxicity.

  • Synthetic Divergence: The nitrile is a prime candidate for targeted functionalization. It can be hydrolyzed to a primary carboxamide—creating a bidentate hydrogen-bonding motif that interacts with both the backbone NH and carbonyl oxygen of the hinge region—or converted into a tetrazole bioisostere to target solvent-exposed basic residues [3].

KinasePathway RTK Receptor Tyrosine Kinase (Aberrant Activation) PI3K PI3K / JAK2 (Upstream Kinases) RTK->PI3K Phosphorylates Akt Akt / STAT (Primary Targets) PI3K->Akt Activates Proliferation Tumor Proliferation & Survival Akt->Proliferation Drives Inhibitor 1,7-Naphthyridine-8-carbonitrile Derived Inhibitor Inhibitor->PI3K Dual Inhibition (Select Scaffolds) Inhibitor->Akt ATP-Competitive Inhibition Inhibitor->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces

Caption: Oncogenic kinase signaling pathways modulated by 1,7-naphthyridine-8-carbonitrile derivatives.

Quantitative Kinase Profiling

The versatility of the 1,7-naphthyridine core is evidenced by its successful application across diverse kinase families. The table below summarizes the quantitative inhibitory data of representative derivatives originating from this scaffold.

Target KinaseInhibitor Class / DerivativeIC₅₀ / ED₅₀Primary IndicationReference
p38α MAP Kinase 1,7-Naphthyridine 1-oxidesIC₅₀ = 0.74 – 21 nMInflammation / Arthritis [2]
Akt (PKB) 1,7-Naphthyridine-8-carbonitrile deriv.IC₅₀ < 50 nMOncology (Solid Tumors) [3]
JAK2 (V617F) Tricyclic[1,7]naphthyridine deriv.IC₅₀ < 10 nMMyeloproliferative Neoplasms [4]
PIP4K2A 1,7-Naphthyridine deriv. (BAY-091)IC₅₀ = 14 nMOncology (PI3K/AKT driven) [1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm causality and success before proceeding to the next phase of drug development.

Protocol A: Synthetic Functionalization (Nitrile to Carboxamide Conversion)

Purpose: To convert the 1,7-naphthyridine-8-carbonitrile into a 1,7-naphthyridine-8-carboxamide, a highly effective bidentate hinge-binding motif for Akt and p38α kinases. Causality: Traditional acid hydrolysis often leads to over-hydrolysis to the carboxylic acid, which possesses poor cell permeability. Using a mild alkaline hydrogen peroxide system selectively arrests the reaction at the amide stage by stabilizing the intermediate peroxyimidic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 1,7-naphthyridine-8-carbonitrile in 5.0 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.5 mL of 30% aqueous

    
    , followed immediately by 0.5 mL of 6M 
    
    
    
    dropwise. Causality: The ice bath prevents the exothermic decomposition of
    
    
    and minimizes oxidative degradation of the electron-deficient naphthyridine ring.
  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (

    
    ) until peroxide test strips indicate 0 ppm. Causality: Failure to quench residual peroxides will result in spontaneous N-oxidation of the N1/N7 nitrogens during solvent evaporation.
    
  • Isolation: Extract with ethyl acetate (3 x 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation (LC-MS & NMR):

    • Validation Check: Run LC-MS. The product mass should reflect

      
       (addition of 
      
      
      
      ).
    • Failure Mode: If a mass of

      
       (carboxylic acid) is dominant, the 
      
      
      
      concentration was too high or the reaction time too long. Discard and repeat with 2M
      
      
      .
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To evaluate the


 of the synthesized 1,7-naphthyridine derivative against Akt1.
Causality: Planar, conjugated heterocyclic compounds like naphthyridines often exhibit intrinsic fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a time delay (e.g., 50–100 µs) between excitation and emission reading, allowing the short-lived compound auto-fluorescence to decay completely before measuring the long-lived Lanthanide (Europium) chelate signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the 1,7-naphthyridine inhibitor in DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).

  • Kinase Reaction: Add 2 µL of Akt1 kinase (0.5 nM final) and 2 µL of biotinylated peptide substrate (e.g., Crosstide) to the wells.

  • Inhibitor Pre-incubation: Add 1 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the equilibration of binding, which is critical for accurately measuring ATP-competitive inhibitors with slow-on/slow-off kinetics.

  • Initiation: Add 5 µL of ATP solution (at the

    
     value of Akt1, typically 50 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
    
  • Self-Validation (Z'-Factor Calculation):

    • Include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no ATP).

    • Validation Check: Calculate the Z'-factor.

      
      . A Z'-factor 
      
      
      
      validates the assay plate. If
      
      
      , the data is invalid due to pipetting error or reagent degradation.
    • Reference Control: Include a known Akt inhibitor (e.g., Capivasertib) as an internal standard.

ExperimentalWorkflow Scaffold 1,7-Naphthyridine-8-carbonitrile (Core Pharmacophore) Synthesis Protocol A: Hydrolysis (Nitrile to Amide) Scaffold->Synthesis Chemical Derivatization Validation1 LC-MS / NMR Validation Synthesis->Validation1 Quality Control Assay Protocol B: TR-FRET Kinase Assay Validation1->Assay Pure Compound Validation2 Z'-Factor > 0.6 Validation Assay->Validation2 Data Acquisition Lead Lead Candidate (IC50 < 50nM) Validation2->Lead Efficacy Confirmed

Caption: Self-validating experimental workflow from core scaffold to lead candidate selection.

References

  • Lumeras, W., et al. "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase." Journal of Medicinal Chemistry, 54(22), 7899-7910, 2011.[Link]

  • Merck Sharp & Dohme Corp. "Novel Inhibitors of Akt Activity.
  • Incyte Corporation. "Tricyclic pyridone compounds as jak2 v617f inhibitors.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Cyanation of 1,7-Naphthyridine Precursors

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the functionalization of 1,7-naphthyridine scaffolds. The 1,7-naphthyridine core is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the functionalization of 1,7-naphthyridine scaffolds. The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents due to its unique electronic and geometric properties.[1][2][3] The introduction of a cyano group is a critical step in the synthesis of many such derivatives, serving as a versatile synthetic handle for further transformations.[4][5]

However, the palladium-catalyzed cyanation of halogenated 1,7-naphthyridine precursors is often plagued by challenges that can lead to low yields and inconsistent results. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the cyanation of 1,7-naphthyridine precursors in a question-and-answer format. We will explore the root causes of these issues and provide actionable solutions.

Q1: My reaction has a very low yield or fails completely. What are the likely causes and how can I fix it?

A1: A low or zero yield is the most common issue and can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

Root Cause Analysis:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under the reaction conditions. Furthermore, the high binding affinity of cyanide can poison the palladium catalyst, forming inactive cyanide complexes and halting the reaction.[4][6][7][8]

  • Poor Reagent Quality: The purity of your 1,7-naphthyridine precursor is critical. Impurities can interfere with the catalyst. Additionally, the cyanide source itself can be problematic; for instance, KCN and NaCN are hygroscopic and can introduce water, which may affect the reaction.[9]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics like 1,7-naphthyridine, bulky and electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[10][11][12]

  • Incorrect Reaction Conditions: Temperature and solvent play a significant role. Insufficient temperature may lead to slow or no reaction, while excessively high temperatures can cause reagent decomposition or promote side reactions.

Step-by-Step Solutions:

  • Catalyst and Ligand Selection:

    • Use a Precatalyst: Employ a well-defined Pd(0) source like Pd₂(dba)₃ or modern, air-stable Pd(II) precatalysts (e.g., Buchwald palladacycle precatalysts) that are designed to efficiently generate the active Pd(0) species in situ.[6][13]

    • Choose the Right Ligand: For heteroaryl chlorides and bromides, bulky, electron-donating biaryl phosphine ligands like SPhos, XPhos, or DPPF are often effective.[11][13] The choice of ligand is key to facilitating reductive elimination over competing side reactions.[10][13]

  • Optimize the Cyanide Source:

    • Consider Zinc Cyanide (Zn(CN)₂): This is often a reliable choice as its lower solubility compared to KCN or NaCN helps maintain a low concentration of free cyanide in solution, minimizing catalyst poisoning.[6][7]

    • Use Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an excellent non-toxic and stable alternative.[9][14][15][16] It releases cyanide ions slowly, preventing catalyst deactivation.

  • Purify Starting Materials: Ensure your halo-1,7-naphthyridine precursor is free of impurities from previous steps. Recrystallization or column chromatography may be necessary.

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DMAc, or toluene). Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated 1,7-naphthyridine. How can I prevent this?

A2: The formation of the hydrodehalogenated product is a classic side reaction in palladium-catalyzed cross-coupling, arising from a process called β-hydride elimination.

Mechanistic Insight:

In the catalytic cycle, after the amine (or in this case, the cyanide source) has coordinated to the palladium complex, the desired step is reductive elimination to form the C-CN bond. However, an unproductive pathway can compete where the palladium-amide intermediate undergoes β-hydride elimination, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then react with the starting aryl halide to produce the dehalogenated arene and regenerate the active catalyst.[17] While this mechanism is described for the Buchwald-Hartwig amination, similar undesired pathways can occur in related cross-coupling reactions.

Step-by-Step Solutions:

  • Ligand Modification: This is the most effective strategy. The use of sterically hindered, bulky ligands accelerates the rate of reductive elimination, making it kinetically favored over β-hydride elimination.[10][13] Ligands like XPhos and SPhos are specifically designed to promote this.[11]

  • Base Selection: The choice of base can influence the equilibrium between the different intermediates in the catalytic cycle.[18] For cyanation, if a base is required, using a non-coordinating or sterically hindered base can sometimes suppress side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to the side product. However, this must be balanced with achieving a reasonable reaction rate.

Q3: My reaction starts well but seems to stall before reaching full conversion. What's happening?

A3: Reaction stalling is typically a sign of catalyst deactivation or decomposition over the course of the reaction.

Root Cause Analysis:

  • Cyanide Poisoning: As mentioned, an excess of soluble cyanide is a primary culprit for catalyst deactivation.[6][7][8] Even with less soluble sources like Zn(CN)₂, impurities or additives can increase cyanide solubility and poison the catalyst.[7]

  • Thermal Instability: The catalyst or reagents may not be stable at the reaction temperature over extended periods.

  • Oxidative Degradation: If the inert atmosphere is not strictly maintained, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Solutions:

  • Control Cyanide Concentration:

    • The most robust solution is to use a cyanide source that ensures slow release, such as K₄[Fe(CN)₆].[14][16]

    • If using KCN or NaCN, ensure they are finely powdered and used in a solvent where they have low solubility (e.g., toluene).

    • Consider a slow addition protocol where a solution of the substrate is added slowly to a mixture of the catalyst and the cyanide source.[7]

  • Use a Robust Catalyst System: Modern palladacycle precatalysts are often more resistant to deactivation pathways and can provide higher turnover numbers.[6][13]

  • Verify Inert Atmosphere: Ensure all joints in your glassware are well-sealed and maintain a slight positive pressure of inert gas for the entire duration of the reaction. Use a gas bubbler to monitor the flow.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is generally best for the cyanation of a 1,7-naphthyridine precursor?

There is no single "best" system, as the optimal choice depends on the specific substrate (e.g., chloride vs. bromide) and its electronic properties. However, a highly effective and widely applicable starting point is the combination of a G3 or G4 Buchwald palladacycle precatalyst with a bulky biaryl phosphine ligand such as SPhos or XPhos.[11][13] This combination is known for its high efficiency in coupling challenging heteroaryl halides.

Q2: What are the pros and cons of different cyanide sources?

The choice of cyanide source is critical for success and safety. The table below summarizes the key characteristics of common reagents.

Cyanide SourceProsCons
KCN / NaCN Inexpensive, readily available.Highly toxic, hygroscopic, high solubility can poison catalyst.[7][9]
Zn(CN)₂ Lower toxicity than KCN/NaCN, lower solubility minimizes catalyst poisoning.[6][7]Still highly toxic, can be less reactive than KCN.
K₄[Fe(CN)₆] Non-toxic, inexpensive, stable, and easy to handle.[9][14][16] Slow cyanide release prevents catalyst deactivation.Can require higher temperatures or longer reaction times. All six cyanide ions are available for transfer.[9]
TMSCN Soluble in organic solvents, can be used under milder conditions.Highly toxic, moisture-sensitive, can release HCN gas upon hydrolysis.[9][19][20]
CuSCN Serves as a safe, alternative cyanide source.[21][22]May require specific catalytic systems and conditions.
Q3: My 1,7-naphthyridine precursor is poorly soluble. How can I improve the reaction?

Poor solubility is a common challenge. Increasing the reaction temperature can help, but a better approach is often to change the solvent. Highly polar aprotic solvents like DMAc (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) are excellent for dissolving polar, heterocyclic substrates and can lead to more robust and faster reactions.[14]

Visualized Workflow: Troubleshooting Cyanation Reactions

The following diagram outlines a logical workflow for troubleshooting common issues in the cyanation of 1,7-naphthyridine precursors.

Caption: A flowchart for systematic troubleshooting of cyanation reactions.

Experimental Protocol: General Palladium-Catalyzed Cyanation

This protocol provides a robust starting point for the cyanation of a bromo-1,7-naphthyridine derivative using a non-toxic cyanide source.

Protocol 2.1.2: Cyanation of 8-bromo-1,7-naphthyridine

Reagents & Equipment:

  • 8-bromo-1,7-naphthyridine (1 equivalent)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Sodium Carbonate (Na₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk flask, magnetic stirrer, heating mantle with temperature control, inert gas line (Argon or N₂)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 8-bromo-1,7-naphthyridine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, SPhos, and Na₂CO₃.

  • Solvent Addition: Add anhydrous DMAc via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the substrate).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may need to be determined empirically.[14][16]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,7-naphthyridine-8-carbonitrile.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN - ACS Publications. [Link]

  • C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC. [Link]

  • Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - Taylor & Francis. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides - MIT Open Access Articles. [Link]

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. [Link]

  • An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction | Organic Letters - ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. [Link]

  • A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review | Request PDF - ResearchGate. [Link]

  • Palladium-catalyzed cyanation of aryl halides with CuSCN. - Semantic Scholar. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI. [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - Sciforum. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. [Link]

  • Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Facile Formation and Characterization of [Pd(CN)3(H)]2- and [Pd(CN)3(Ph)]2- | Journal of the American Chemical Society - ACS Publications. [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. - ResearchGate. [Link]

  • Troubleshooting: About - Chemistry - University of Rochester. [Link]

  • Electrochemical C‐H Cyanation of Electron‐Rich (Hetero)Arenes - ResearchGate. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Chapter 1. [Link]

  • Cyanation Reactions with Potassium Hexacyanoferrate ( II ) | Request PDF - ResearchGate. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC. [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. [Link]

  • Need advice on the best way to achieve this cyanation, least treacherous route (I am not big on producing/keeping cyanogen on hand) : r/OrganicChemistry - Reddit. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. [Link]

  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. [Link]

Sources

Optimization

Purification methods for 1,7-Naphthyridine-8-carbonitrile crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1,7-naphthyridine-8-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1,7-naphthyridine-8-carbonitrile .

This molecule features a fused bicyclic basic nitrogen core paired with a highly polar, electron-withdrawing nitrile group. These competing electronic effects often lead to severe chromatographic streaking, poor isomeric resolution, and crystallization failures. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 1,7-naphthyridine-8-carbonitrile streak heavily on standard silica gel, and how can I resolve this? Causality: The basic nitrogen atoms in the naphthyridine core act as strong hydrogen-bond acceptors. When passed through standard normal-phase silica, these basic sites interact strongly with the acidic silanol groups (pKa ~ 4.5–5.5) on the silica surface via ion-exchange and hydrogen-bonding mechanisms. This creates a mixed retention mode, leading to severe streaking and peak tailing. Solution: You must neutralize the stationary phase. Adding a basic modifier like 0.1–1% triethylamine (TEA) to your mobile phase competitively binds the acidic silanol sites, allowing the naphthyridine derivative to elute in a tight, symmetrical band. Alternatively, switching to a basic alumina stationary phase eliminates the silanol issue entirely (supported by ).

Q2: How do I separate 1,7-naphthyridine-8-carbonitrile from unreacted starting materials or regioisomers (e.g., 1,5- or 1,8-naphthyridines)? Causality: Regioisomers of fused heterocycles often possess nearly identical lipophilicity, rendering standard reversed-phase (C18) chromatography ineffective. However, the spatial arrangement of the nitrogen atoms relative to the nitrile group significantly alters the molecule's overall dipole moment. Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). Using an unmodified silica column with a highly organic mobile phase (e.g., 90% Acetonitrile / 10% Water buffered with 10 mM ammonium formate) exploits these subtle dipole differences, providing superior isomeric resolution compared to traditional methods (see ).

Q3: My crude mixture fails to crystallize and "oils out" instead. What is the mechanism behind this, and how can I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when highly structurally similar impurities disrupt the crystal lattice formation. The nitrile group's polarity can also cause supersaturation without nucleation. Solution: First, perform a preliminary purification (like a silica plug) to remove lattice-disrupting impurities. Then, utilize a binary solvent system (e.g., Ethanol/Water). Dissolve the crude in minimal hot ethanol, add water dropwise until slight turbidity appears, and allow it to cool slowly. Induce nucleation by scratching the glass to create micro-abrasions that serve as seeding sites.

Section 2: Troubleshooting Guide – Peak Tailing in LC/MS and Preparative HPLC

When scaling up to preparative HPLC, peak tailing is a critical failure point that compromises yield and purity. According to , regulatory standards require a peak symmetry factor between 0.8 and 1.8. The table below summarizes the quantitative impact of various mobile phase modifiers on naphthyridine peak symmetry.

Table 1: Quantitative Comparison of Mobile Phase Modifiers for Naphthyridine Purification

ModifierConcentration (v/v)Mechanism of ActionImpact on Peak Symmetry (USP)Recommended Stationary Phase
None (Control) 0%Unmitigated secondary silanol interactions> 2.0 (Severe Tailing)N/A
Triethylamine (TEA) 0.1% – 1.0%Competitively binds acidic silanol sites1.0 – 1.2 (Excellent)Normal Phase (Silica)
Formic Acid (FA) 0.1%Ionizes basic nitrogens, prevents mixed retention1.3 – 1.5 (Good)Reversed-Phase (C18)
Ammonium Formate 10 mMBuffer control, dipole stabilization1.1 – 1.3 (Very Good)HILIC (Unmodified Silica)

Section 3: Self-Validating Protocol – Dry-Loading Flash Chromatography

Because 1,7-naphthyridine-8-carbonitrile has limited solubility in non-polar solvents (like hexanes or pure DCM) but high affinity for silica, liquid loading often results in band broadening. This self-validating dry-loading protocol ensures maximum resolution and is essential for complex synthetic workflows (such as those detailed in ).

Step 1: Sample Preparation & Adsorption

  • Weigh your crude 1,7-naphthyridine-8-carbonitrile mixture.

  • Dissolve the crude in a minimal volume of a highly solubilizing solvent (e.g., Acetone or Methanol). Causality: Complete dissolution is required to ensure homogeneous distribution onto the silica.

  • Add flash-grade silica gel to the flask (ratio of 3:1 silica to crude mass).

  • Evaporate the solvent carefully on a rotary evaporator until a free-flowing powder is obtained. Self-Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the column bed and cause fronting.

Step 2: Column Packing & Equilibration

  • Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% TEA.

  • Flush the column with 2 column volumes (CV) of the DCM/TEA mixture. Causality: Pre-treating the column with TEA neutralizes the acidic silanols before the sample is introduced, preventing irreversible adsorption.

Step 3: Loading and Elution

  • Carefully pour the dry-loaded sample powder evenly onto the top of the packed silica bed. Cover with a 1 cm layer of protective sand.

  • Begin elution using a step gradient: 100% DCM (with 1% TEA) transitioning to 5% Methanol in DCM (with 1% TEA) over 10 CV.

Step 4: Self-Validation & Fraction Analysis

  • Collect fractions and spot them on a TLC plate.

  • Visualize under UV light (254 nm). Self-Validation Check: 1,7-naphthyridines are highly conjugated and will appear as dark, distinct spots under short-wave UV. If the spots streak, the TEA concentration in the mobile phase was insufficient.

  • Pool the pure fractions and concentrate under reduced pressure to yield the purified product.

Section 4: Workflow Visualization

G Crude Crude 1,7-Naphthyridine-8-carbonitrile Solubility Assess Solubility & Polarity Crude->Solubility LLE Liquid-Liquid Extraction (DCM/H2O, pH 8-9) Solubility->LLE Initial Cleanup Chromatography Chromatographic Purification LLE->Chromatography Silica Normal Phase Silica (Add 1% TEA Modifier) Chromatography->Silica Standard Impurities HILIC HILIC / Reversed-Phase (For Isomeric Separation) Chromatography->HILIC Polar/Isomeric Impurities Recryst Recrystallization (EtOH/H2O) Silica->Recryst HILIC->Recryst Pure Pure 1,7-Naphthyridine-8-carbonitrile Recryst->Pure

Workflow for the purification of 1,7-Naphthyridine-8-carbonitrile crude mixtures.

References

  • Pharma Growth Hub. "Peak Tailing: Phenomenon, Symptoms and Corrections." Pharma Growth Hub. URL: [Link] [2]

  • ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate. URL: [Link] [3]

  • MDPI. "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials." Chemistry Proceedings. URL: [Link] [4]

Troubleshooting

Optimizing solvent selection for 1,7-Naphthyridine-8-carbonitrile recrystallization

Welcome to the technical support guide for the purification of 1,7-Naphthyridine-8-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth guidance and field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,7-Naphthyridine-8-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth guidance and field-proven insights for optimizing the final purification step of this critical heterocyclic scaffold. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Understanding the Molecule: 1,7-Naphthyridine-8-carbonitrile

Before selecting a solvent, understanding the physicochemical properties of your target molecule is paramount. 1,7-Naphthyridine-8-carbonitrile is a bicyclic aromatic heterocycle. Its structure, featuring two nitrogen atoms within the fused pyridine rings and a polar nitrile (-C≡N) group, dictates its solubility behavior.

  • Polarity: The presence of nitrogen atoms and the nitrile group makes the molecule considerably polar. The nitrogen atoms are capable of acting as hydrogen bond acceptors.

  • Solubility Profile: Based on its structure, we can predict that it will be more soluble in polar solvents (like alcohols, acetone, acetonitrile) than in nonpolar solvents (like hexanes or toluene). The parent 1,7-naphthyridine scaffold is noted to be soluble in water[1]. This inherent polarity is the primary lever we will use for purification by recrystallization.

Section 2: Core Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[2][3] This temperature-dependent solubility differential is the driving force for crystallization.

The Four Critical Criteria for a Recrystallization Solvent:

  • Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble at room temperature (remaining in the mother liquor after cooling).[3][5]

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

Section 3: Recommended Solvent Systems & Screening Protocol

Direct solubility data for 1,7-Naphthyridine-8-carbonitrile is not widely published. Therefore, an empirical screening approach is the most reliable method. Based on the molecule's polarity and literature precedents for similar naphthyridine derivatives[7][8][9], the following solvents are recommended for initial screening.

Solvent Property Data

This table summarizes key properties of candidate solvents to aid in your selection, prioritizing those that align with green chemistry principles.[10][11][12]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Water MiscibilitySafety/Green Chemistry Notes
Ethanol 7824.5MisciblePreferred. Renewable resource, low toxicity.
Isopropanol (IPA) 8219.9MiscibleUsable. Common, effective solvent.
Acetonitrile 8237.5MiscibleUsable. Good for polar compounds, but use in a fume hood.
Ethyl Acetate 776.0Slightly SolublePreferred. Lower toxicity than many other solvents.
Acetone 5621MiscibleUsable. Very volatile, effective, but highly flammable.
Toluene 1112.4InsolubleUndesirable. Use only if necessary due to toxicity.
Heptane/Hexane ~98 / ~69~1.9InsolubleUsable as anti-solvents. Low polarity.
Water 10080.1N/APreferred. The ultimate green solvent.
Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable single or mixed solvent system using minimal material.

  • Preparation: Place approximately 20-30 mg of crude 1,7-Naphthyridine-8-carbonitrile into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL) and agitate. Observe if the solid dissolves completely.

    • Causality Check: If the compound dissolves readily at room temperature, the solvent is "too good" and will result in poor recovery.[4] This solvent should be rejected for single-solvent recrystallization but may be considered as the "good" solvent in a mixed-pair system.

  • Heating Test: For solvents that did not dissolve the compound at room temperature, heat the slurry gently in a water or sand bath towards the solvent's boiling point. Add small aliquots of the hot solvent until the solid just dissolves.

    • Causality Check: If a very large volume of solvent is required, its dissolving power may be too low, leading to large processing volumes. If the solid does not dissolve at all, it is a "poor" solvent and should be rejected.[4]

  • Cooling Test: Once a hot, saturated solution is formed, allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observation: An ideal solvent will show abundant crystal formation upon cooling.[4] Note the quality and quantity of the crystals.

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, try a mixed-solvent system.[4][13] Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "bad" or "anti-solvent" (one in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow to cool slowly. A common and effective pair for polar compounds is Ethanol (good) and Water (bad).

Visual Workflow: Solvent Selection Process

Solvent_Selection start Start: Crude 1,7-Naphthyridine-8-carbonitrile screen Test solubility of ~20mg in 0.5mL solvent at Room Temp start->screen dissolves_rt Dissolves at RT? screen->dissolves_rt heat_test Heat slurry to boiling. Add minimal hot solvent. dissolves_rt->heat_test No solvent_too_good Result: Solvent is 'too good'. Consider for mixed-pair system. dissolves_rt->solvent_too_good Yes dissolves_hot Dissolves when hot? heat_test->dissolves_hot cool_test Cool slowly to RT, then ice bath. dissolves_hot->cool_test Yes solvent_too_bad Result: Solvent is 'too bad'. Reject. dissolves_hot->solvent_too_bad No crystals_form Abundant crystals form? cool_test->crystals_form ideal_solvent Result: Ideal single solvent found. Proceed to bulk recrystallization. crystals_form->ideal_solvent Yes try_mixed Consider mixed-solvent system. (e.g., Ethanol/Water, Acetone/Hexane) crystals_form->try_mixed No / Poor Yield Troubleshooting problem Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed / Low Yield problem->no_crystals colored_product Product is Colored problem->colored_product funnel_crystals Crystals in Funnel During Hot Filtration problem->funnel_crystals sol_oil_1 1. Re-heat to dissolve oil. 2. Add 10-20% more hot solvent. 3. Cool very slowly. oiling_out->sol_oil_1 Primary Solution sol_oil_2 Try scratching flask sides to induce nucleation while cooling. oiling_out->sol_oil_2 Alternative sol_no_xtal_1 1. Scratch flask or add seed crystal. no_crystals->sol_no_xtal_1 If Supersaturated sol_no_xtal_2 2. Evaporate 25-50% of the solvent and re-cool. no_crystals->sol_no_xtal_2 If Too Dilute sol_color 1. Redissolve in hot solvent. 2. Add small amount of activated charcoal. 3. Perform hot gravity filtration and re-cool. colored_product->sol_color sol_funnel_1 1. Add 10-15% excess hot solvent before filtering. funnel_crystals->sol_funnel_1 Primary Solution sol_funnel_2 2. Pre-heat filter funnel. funnel_crystals->sol_funnel_2 Preventative Step

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

  • BenchChem. (2025).
  • University of Alberta. (n.d.).
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • University of Rochester. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Biocyclopedia. (n.d.).
  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • University of California, Irvine. (n.d.).
  • Wikipedia. (n.d.).
  • Northern Illinois University. (n.d.).
  • University of California, Davis. (n.d.). 4.
  • Wired Chemist. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Millersville University. (n.d.).
  • University of York. (n.d.).
  • Chemical Review and Letters. (2025).
  • ResearchGate. (2019).
  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: Green solvent selection guides.
  • ChemScene. (n.d.). 1,6-Naphthyridine-8-carbonitrile.
  • IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • Zhang, M., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed.
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

Sources

Optimization

Minimizing side products in 1,7-Naphthyridine-8-carbonitrile synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 1,7-naphthyridine-8-carbonitrile. The functionalization of the electron-deficient 1,7-naphthyridine core presents unique synthetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 1,7-naphthyridine-8-carbonitrile. The functionalization of the electron-deficient 1,7-naphthyridine core presents unique synthetic challenges, particularly during transition-metal-catalyzed cyanation. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you minimize side products such as regioisomers, protodehalogenated impurities, and hydrolysis byproducts.

Mechanistic Workflow & Side-Product Divergence

Understanding the reaction pathway is critical for troubleshooting. The diagram below illustrates the standard synthetic route—from the cyclization of a pyridine precursor to the palladium-catalyzed cyanation of the 8-halo intermediate[1]—and highlights the specific nodes where side products diverge.

G A Pyridine Precursor B 8-Halo-1,7-naphthyridine A->B Cyclization S1 Regioisomers A->S1 Side Reaction C Pd(0) Oxidative Addition B->C D Pd(II)-Aryl Halide Complex C->D E Transmetalation with Zn(CN)2 D->E Fast (Desired) S2 Protodehalogenation D->S2 Slow Transmetalation F Reductive Elimination E->F G 1,7-Naphthyridine-8-carbonitrile F->G S3 8-Carboxamide (Hydrolysis) G->S3 Basic/Acidic Workup

Mechanistic workflow of 1,7-naphthyridine-8-carbonitrile synthesis and side-product divergence.

Troubleshooting Guides & FAQs

Q1: During the cyanation of 8-bromo-1,7-naphthyridine, I am isolating a high percentage of dehalogenated 1,7-naphthyridine. How do I prevent this?

Causality: Protodehalogenation occurs when the transmetalation step is slower than the protonation of the Pd(II)-aryl complex. If you are using highly soluble cyanide sources (like KCN or NaCN) at high temperatures, the excess free cyanide ions poison the palladium catalyst by displacing the phosphine ligands. This stalls transmetalation, leaving the Pd(II)-aryl complex vulnerable to protonation by trace moisture or solvent. Solution: Switch to Zinc Cyanide (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) in a biphasic or aqueous solvent system (e.g., THF/

).

provides a slow, controlled release of cyanide ions, preventing catalyst poisoning. Additionally, utilize a bulky, electron-rich phosphine ligand like t-BuXPhos; its sheer steric bulk physically prevents cyanide ions from displacing it from the palladium center, ensuring the catalytic cycle proceeds efficiently[2].
Q2: My reaction goes to completion, but LC-MS shows a significant M+18 impurity, which I identified as 1,7-naphthyridine-8-carboxamide. How do I stop nitrile hydrolysis?

Causality: The 1,7-naphthyridine core is highly electron-deficient, making the C8-carbonitrile exceptionally electrophilic. During aqueous workup, especially if the pH is basic (due to amines or carbonate bases) or if residual


 acts as a Lewis acid to activate the nitrile, water rapidly attacks the nitrile carbon to form the amide.
Solution:  Avoid harsh basic or acidic aqueous workups. Quench the reaction with a cold, mildly acidic buffer (e.g., saturated 

) to neutralize basic species and sequester

ions before extracting with an organic solvent.
Q3: The reaction stalls at 50% conversion and the solution turns black. What is happening?

Causality: A black precipitate indicates the formation of palladium black (inactive Pd(0) nanoparticles). This is a classic symptom of ligand dissociation followed by catalyst aggregation, often caused by oxygen ingress or severe cyanide poisoning at elevated temperatures. Solution: Ensure strict anaerobic conditions. Use the low-temperature Buchwald protocol (room temperature to 40 °C), which prevents thermal degradation of the catalyst[3].

Quantitative Data: Catalyst & Ligand Screening

The table below summarizes the causality between reaction conditions and side-product distribution, demonstrating why modern aqueous protocols are superior for heteroaryl systems.

Cyanide SourceCatalyst / LigandSolvent SystemTemp (°C)Target Nitrile Yield (%)Dehalogenation (%)Amide (%)
KCN

DMF12035.045.510.2


/ dppf
DMF10065.020.05.5


/ t-BuXPhos
THF/

(5:1)
4092.0 < 2.0 < 1.0

Data synthesized from comparative studies on palladium-catalyzed cyanation of heteroaryl halides,[3],[2].

Self-Validating Experimental Protocol

This protocol is adapted from the highly efficient, low-temperature cyanation methodology developed by Cohen and Buchwald[3], specifically optimized to suppress side reactions in electron-deficient naphthyridines. It operates as a self-validating system: specific visual and analytical checkpoints are built-in to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required:
  • 8-Bromo-1,7-naphthyridine (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • t-BuXPhos (2.5 mol%)

  • Degassed THF and Degassed Deionized

    
     (5:1 ratio)
    
Step-by-Step Methodology:
  • Catalyst Pre-activation (Validation Checkpoint 1):

    • In an oven-dried, argon-purged Schlenk flask, combine

      
       (2 mol%) and t-BuXPhos (2.5 mol%).
      
    • Add 1 mL of degassed THF and stir at room temperature for 10 minutes.

    • Self-Validation: The solution should turn a clear, deep red/orange, indicating the successful formation of the active L-Pd(0) complex. If the solution remains pale or turns black, abort the reaction; oxygen is present or the ligand is degraded.

  • Reagent Addition:

    • To a separate argon-purged reaction vial, add 8-bromo-1,7-naphthyridine (1.0 mmol) and

      
       (0.6 mmol).
      
    • Safety Note:

      
       is highly toxic. Handle only in a thoroughly ventilated fume hood.
      
  • Reaction Execution:

    • Transfer the pre-activated catalyst solution to the reaction vial.

    • Add the remaining degassed THF and degassed ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       to achieve a 5:1 THF/
      
      
      
      ratio (total volume ~3 mL).
    • Seal the vial and stir vigorously at 40 °C for 4–6 hours.

  • In-Process Control (IPC) (Validation Checkpoint 2):

    • At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe >95% consumption of the starting material. If the dehalogenated mass (m/z corresponding to 1,7-naphthyridine) is >5%, your transmetalation is too slow. Verify the THF/ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       ratio, as water is required to solubilize the zinc salt.
      
  • Quench and Isolation:

    • Cool the reaction to 0 °C.

    • Quench slowly with 5 mL of cold, saturated aqueous

      
      . Crucial: Do not use NaOH or 
      
      
      
      , as this will trigger hydrolysis of the newly formed carbonitrile to the carboxamide.
    • Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      

References

  • Neetha, M., et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020.[Link]

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.[Link]

  • Srivastava, K. P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences, 2014.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Challenges with 1,7-Naphthyridine-8-carbonitrile in Bioassays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Bicyclic Heterocycles / Carbonitriles Introduction 1,7-Naphthyridine-8-carbonitrile is a highly valuable scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Bicyclic Heterocycles / Carbonitriles

Introduction

1,7-Naphthyridine-8-carbonitrile is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors and targeted therapeutics 1. However, its rigid, planar aromatic structure and the electron-withdrawing carbonitrile group result in high crystal lattice energy and strong intermolecular π-π stacking. Consequently, researchers frequently encounter severe aqueous solubility issues when transitioning this compound from DMSO stock solutions into aqueous in vitro bioassay buffers [[2]]().

This guide provides a causality-driven troubleshooting framework to overcome these limitations, ensuring data integrity in high-throughput screening (HTS) and cell-based assays.

Section 1: Understanding the Root Cause (FAQ)

Q1: Why does 1,7-Naphthyridine-8-carbonitrile precipitate immediately upon addition to my assay buffer? A1: The precipitation is driven by the compound exceeding its kinetic solubility limit. When a concentrated DMSO stock is introduced into an aqueous environment, the rapid change in solvent polarity forces the hydrophobic naphthyridine molecules out of solution 2. Because the 1,7-naphthyridine core is highly planar, the molecules rapidly self-associate via π-π interactions, forming colloidal aggregates before precipitating as microcrystals 3.

Q2: How do these solubility issues compromise my bioassay data? A2: Poor solubility introduces systematic errors in two distinct ways:

  • False Negatives: Precipitation reduces the actual free concentration of the compound available to bind the target, shifting IC50 values to artificially high numbers and leading to underestimated biological activity 4.

  • False Positives (Promiscuous Inhibition): Colloidal aggregates can non-specifically sequester the target protein (e.g., enzymes) or disrupt membrane integrity in cell-based assays, mimicking a positive inhibitory response 5.

Section 2: Diagnostic Workflows & Methodologies

Q3: How can I confirm the kinetic solubility limit of 1,7-Naphthyridine-8-carbonitrile in my specific assay buffer before running a full screen? A3: Relying on visual inspection is insufficient, as micro-aggregates are invisible to the naked eye. You must perform a pre-screening kinetic solubility assessment using Nephelometry (turbidimetry) to establish a self-validating baseline 6.

Step-by-Step Methodology: Kinetic Solubility Assessment via Nephelometry
  • Stock Preparation: Prepare a 10 mM stock of 1,7-Naphthyridine-8-carbonitrile in 100% anhydrous DMSO. Ensure complete dissolution via gentle warming (37°C) and sonication 2.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a polypropylene V-bottom plate 6.

  • Buffer Transfer: Dispense 196 µL of your exact assay buffer (including all salts, but excluding expensive target proteins) into a 96-well clear-bottom plate.

  • Compound Spiking: Transfer 4 µL of the DMSO dilution series into the buffer plate, maintaining a constant 2% final DMSO concentration across all wells.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 2 hours with orbital shaking 6.

  • Detection: Measure the absorbance/turbidity at 620 nm using a microplate reader. The kinetic solubility limit is the highest concentration before a statistically significant increase in absorbance (baseline + 3 standard deviations) is observed.

DiagnosticWorkflow Start 10 mM DMSO Stock 1,7-Naphthyridine-8-carbonitrile Dilution Serial Dilution in 100% DMSO Start->Dilution Spike Spike into Aqueous Assay Buffer (Constant 2% DMSO) Dilution->Spike Incubate Incubate 2 hrs at Assay Temp Spike->Incubate Readout Read Absorbance at 620 nm (Nephelometry) Incubate->Readout Decision Significant Turbidity Increase? Readout->Decision Soluble Compound is Soluble Proceed with Assay Decision->Soluble No Aggregated Kinetic Solubility Limit Reached Optimize Formulation Decision->Aggregated Yes

Diagnostic workflow for assessing kinetic solubility limits via nephelometry.

Section 3: Solubilization Strategies & Optimization (FAQ)

Q4: What formulation strategies can I use to keep 1,7-Naphthyridine-8-carbonitrile in solution without interfering with my biological target? A4: If reducing the top concentration of your assay is not an option, you must employ biocompatible excipients to lower the thermodynamic barrier of solvation. For rigid planar molecules like naphthyridines, disruption of the π-π stacking is key 1.

Table 1: Comparison of Solubilization Excipients for Bioassays

Excipient ClassExample AgentRecommended Conc.Mechanism of ActionAssay Compatibility / Caveats
Co-solvent DMSO1% - 2% (v/v)Reduces solvent polarityHigh; >2% may cause cell toxicity or enzyme denaturation 2.
Non-ionic Surfactant Tween-200.01% - 0.05% (v/v)Micellar encapsulationGood for biochemical assays; may disrupt cell membranes in vitro.
Zwitterionic Detergent CHAPS0.1% - 0.5% (w/v)Prevents non-specific aggregationExcellent for membrane proteins; mild on cellular targets.
Complexing Agent HP-β-CD1% - 5% (w/v)Host-guest inclusion complexExcellent; highly biocompatible, but may reduce free drug fraction 6.

Q5: Does the order of addition matter when setting up the assay plates? A5: Absolutely. The traditional method of diluting the compound into an intermediate aqueous buffer before adding it to the assay plate is the primary cause of "crash out" (precipitation). By dispensing the compound directly into a dry plate and adding a protein-rich buffer, the proteins and surfactants immediately act as a thermodynamic sink, binding the compound before it has the kinetic opportunity to self-aggregate 4.

Step-by-Step Methodology: Optimized Order of Addition
  • Direct Dispensing: Use acoustic liquid handling (e.g., Echo dispenser) to transfer nanoliter volumes of the 100% DMSO stock directly into the dry wells of the final assay plate.

  • Target-First Addition: Dispense the assay buffer—already containing your target protein, stabilizing BSA (0.1%), and mild surfactants (e.g., 0.01% Tween-20)—directly onto the compound.

  • Equilibration: Allow the compound and target to pre-incubate for 15-30 minutes to reach binding equilibrium.

  • Reaction Initiation: Add the substrate to initiate the assay.

AdditionWorkflow Sub1 Traditional (Suboptimal) Workflow T1 DMSO Stock Sub2 Optimized (Target-First) Workflow O1 DMSO Stock T2 Dilute in Aqueous Buffer (High Risk of Crash) T1->T2 T3 Add to Assay Plate T2->T3 T4 Add Target Protein T3->T4 O2 Acoustic Dispense Directly to Dry Plate O1->O2 O3 Add Buffer + Protein + Surfactant (Immediate Solubilization) O2->O3 O4 Pre-incubate & Add Substrate O3->O4

Comparison of traditional vs. optimized order of addition workflows to prevent precipitation.

Section 4: Data Rescue & Validation

Q6: I suspect my previous HTS data for 1,7-Naphthyridine-8-carbonitrile was compromised by aggregation-based false positives. How can I validate these hits? A6: To distinguish true target inhibition from promiscuous aggregation, perform a Detergent-Dependent Inhibition Assay .

  • Re-run the dose-response curve of the compound in the standard assay buffer.

  • Run a parallel dose-response curve in the assay buffer supplemented with 0.01% - 0.05% Triton X-100.

  • Analysis: True competitive inhibitors will maintain their IC50 regardless of the detergent. If the compound is an aggregator, the Triton X-100 will disrupt the colloidal aggregates, and the apparent inhibitory activity will vanish (typically observed as a rightward shift in the IC50 curve of >10-fold).

References

  • PubMed/NIH. Biological assay challenges from compound solubility: strategies for bioassay optimization.[Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Creative Biolabs. Solubility Assessment Service.[Link]

  • ACS Publications. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,7-Naphthyridine-8-carbonitrile and 1,5-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, naphthyridines represent a critical class of compounds, serving as foundational scaffolds in numerous pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, naphthyridines represent a critical class of compounds, serving as foundational scaffolds in numerous pharmaceutical agents and functional materials. The arrangement of the two nitrogen atoms within the fused pyridine ring system dictates the electronic properties and, consequently, the chemical reactivity of the ten possible isomers. This guide provides an in-depth, objective comparison of the reactivity of two such isomers: the electron-deficient 1,7-Naphthyridine-8-carbonitrile and the more electronically neutral 1,5-Naphthyridine.

This analysis is grounded in established principles of heterocyclic chemistry and supported by available experimental data. We will explore how the placement of nitrogen atoms and the influence of a potent electron-withdrawing group—the nitrile function—modulate the propensity of these molecules to engage in key chemical transformations. Understanding these nuances is paramount for researchers aiming to strategically functionalize these scaffolds for the development of novel therapeutics and advanced materials.

Structural and Electronic Overview

The inherent reactivity of 1,5-Naphthyridine and 1,7-Naphthyridine is a direct consequence of the position of the nitrogen atoms, which influences the electron density distribution across the bicyclic system.

1,5-Naphthyridine possesses a symmetrical structure with nitrogen atoms at positions 1 and 5. This arrangement results in a relatively balanced electron distribution, with the pyridine rings exhibiting reactivity patterns that share similarities with quinoline.[1]

1,7-Naphthyridine , on the other hand, is an asymmetric isomer. The nitrogen at position 7 significantly influences the electron density of the adjacent carbon atoms. The introduction of a strongly electron-withdrawing nitrile group at the C-8 position in 1,7-Naphthyridine-8-carbonitrile further perturbs this electronic landscape. The nitrile group, through both inductive and resonance effects, profoundly decreases the electron density of the ring system, particularly at the positions ortho and para to its point of attachment. This electronic depletion has significant consequences for the molecule's reactivity profile.

G cluster_0 1,5-Naphthyridine cluster_1 1,7-Naphthyridine-8-carbonitrile 1,5-Naphthyridine 1,5-Naphthyridine 1,7-Naphthyridine-8-carbonitrile 1,7-Naphthyridine-8-carbonitrile G start 3-Aminopyridine + Glycerol step1 Add H2SO4 (conc.) and Oxidizing Agent start->step1 step2 Heat to 140-150 °C step1->step2 step3 Neutralize with NaOH step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Purify step4->step5 end 1,5-Naphthyridine step5->end

Figure 2. Workflow for the Skraup Synthesis of 1,5-Naphthyridine.

Synthesis of 1,7-Naphthyridine Derivatives

Protocol (Generalized Friedländer Annulation):

  • A solution of 2-aminonicotinaldehyde (1 equivalent) and a compound containing an active methylene group (e.g., malononitrile, 1.1 equivalents) in a suitable solvent (e.g., ethanol) is prepared.

  • A catalytic amount of a base (e.g., piperidine or potassium hydroxide) is added to the mixture.

  • The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 1,7-naphthyridine derivative.

G start 2-Aminonicotinaldehyde + Active Methylene Compound step1 Add Base Catalyst (e.g., Piperidine) start->step1 step2 Reflux in Solvent (e.g., Ethanol) step1->step2 step3 Purify by Column Chromatography step2->step3 end Substituted 1,7-Naphthyridine step3->end

Figure 3. Generalized Workflow for the Synthesis of a Substituted 1,7-Naphthyridine.

Conclusion

The reactivity of naphthyridine isomers is a nuanced subject, heavily dictated by the electronic interplay of the nitrogen atoms and any present substituents. 1,5-Naphthyridine presents a relatively electron-neutral system with a reactivity profile that allows for both electrophilic and nucleophilic functionalization under appropriate conditions. In stark contrast, 1,7-Naphthyridine-8-carbonitrile is a highly electron-deficient scaffold. The synergistic electron-withdrawing effects of the two nitrogen atoms and the 8-cyano group render it exceptionally unreactive towards electrophiles but prime it for facile nucleophilic aromatic substitution.

These fundamental differences in reactivity are crucial for medicinal chemists and materials scientists to consider during the design and synthesis of novel functional molecules. A thorough understanding of these principles enables the strategic and efficient construction of complex molecular architectures based on the versatile naphthyridine core.

References

  • Fuertes, M. A., Alonso, C., Correa, E., El-SAYED, M., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Alonso, C., Fuertes, M., Martín-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Masdeu, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3964. [Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. R Discovery. [Link]

  • González, M., et al. (2019). Synthesis of Heterocyclic Fusedn[1][3]aphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • Wolniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 339-364. [Link]

  • Moskalenko, A. S., et al. (2020). Synthesis of benzo[c]n[1][4]aphthyridine derivatives. ResearchGate. [Link]

  • Piras, M., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5035. [Link]

  • Wikipedia contributors. (2023, November 27). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Toronto. [Link]

  • Le-Dévéhat, F., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 687. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103. [Link]

  • Wójcik, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Naphthyridine-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,7-Naphthyridine-8-carbonitrile
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